molecular formula C9H8Cl2O2 B3053968 1-Chloro-3-(4-chlorophenoxy)propan-2-one CAS No. 57264-54-7

1-Chloro-3-(4-chlorophenoxy)propan-2-one

Cat. No.: B3053968
CAS No.: 57264-54-7
M. Wt: 219.06 g/mol
InChI Key: TVICFYIGXQRSRN-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-chlorophenoxy)propan-2-one ( 57264-54-7) is a chemical building block with the molecular formula C 9 H 8 Cl 2 O 2 and a molecular weight of 219.06 g/mol . This compound is a valuable synthon in organic and medicinal chemistry research, particularly in the synthesis of more complex, biologically active molecules. Its primary research application lies in its role as a key intermediate. Structurally similar chlorophenoxypropanone derivatives are utilized in the synthesis of 1,3-bis(aryloxy)propan-2-amines, a class of compounds that have demonstrated significant antibacterial activity against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, related chloro-phenoxypropanol intermediates are critically important in the enantioselective synthesis of beta-blocker pharmaceuticals such as metoprolol, highlighting the value of this chiral scaffold in pharmaceutical development . The compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(4-chlorophenoxy)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVICFYIGXQRSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599694
Record name 1-Chloro-3-(4-chlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57264-54-7
Record name 1-Chloro-3-(4-chlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemo-Selectivity and Synthetic Utility of 1-Chloro-3-(4-chlorophenoxy)acetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-3-(4-chlorophenoxy)acetone represents a critical "bifunctional electrophile" in organic synthesis.[1] Structurally characterized by a reactive


-chloroketone core tethered to a lipophilic 4-chlorophenoxy moiety, this molecule serves as a linchpin intermediate in the production of pharmaceutical agents, most notably the muscle relaxant Chlorphenesin  and various azole-class antifungals.[1]

This guide addresses the specific challenges associated with its synthesis—primarily the control of mono- vs. bis-substitution on the symmetric 1,3-dichloroacetone backbone—and details its divergent reactivity profile.[1] It is designed for medicinal chemists requiring high-purity intermediates for structure-activity relationship (SAR) studies.[1]

Structural Analysis & Electronic Properties[1]

The molecule functions as a Janus electrophile , presenting two distinct sites for nucleophilic attack, modulated by the central carbonyl group.

FeatureChemical CharacterReactivity Implication

-Methylene Chloride
Primary Alkyl Halide (

)
Highly reactive toward

displacement (e.g., Azoles, Amines).[1] Activated by the adjacent carbonyl.
Carbonyl Group Ketone (

)
Susceptible to reduction (NaBH

) to form chiral alcohols or nucleophilic addition (Grignard).
Phenoxy Ether Aryl EtherElectron-donating (resonance) to the phenyl ring; chemically robust under standard alkylation conditions.[1]
4-Chloro Substituent Aryl HalideAdds lipophilicity (

modulation); generally inert unless subjected to specific Pd-catalyzed coupling conditions.[1]
Electronic Activation

The carbonyl group exerts a strong electron-withdrawing effect (-I effect) on the adjacent methylene chloride, significantly lowering the energy of the


 orbital.[1] This makes the 

-carbon exceptionally electrophilic compared to non-activated alkyl chlorides.[1]

Synthetic Strategy: The Mono-Substitution Challenge

The primary synthetic route involves the Williamson ether synthesis between 4-chlorophenol and 1,3-dichloroacetone .[1]

The Challenge: 1,3-dichloroacetone is symmetric. A standard 1:1 stoichiometric mix often leads to a statistical distribution of:

  • Unreacted starting material.[1]

  • Target mono-ether (1-Chloro-3-(4-chlorophenoxy)acetone).[1]

  • Undesired bis-ether (1,3-bis(4-chlorophenoxy)acetone).[1]

The Solution: To maximize the yield of the mono-substituted product, the reaction kinetics must be manipulated using High Dilution and Inverse Addition techniques.[1]

Optimized Synthetic Pathway (DOT Visualization)

SynthesisPath cluster_conditions Critical Process Parameters Start1 1,3-Dichloroacetone (Excess, 3.0 eq) Base K2CO3 / Acetone (Mild Base) Start1->Base Start2 4-Chlorophenol (1.0 eq) Start2->Base Slow Addition (Dropwise) Intermediate Transition State (Mono-alkylation) Base->Intermediate Target TARGET: 1-Chloro-3-(4-chlorophenoxy)acetone Intermediate->Target Major Path (Kinetic Control) SideProduct SIDE PRODUCT: Bis-phenoxy acetone Intermediate->SideProduct Minor Path (Suppressed by Excess Electrophile) Temp: 50-60°C Temp: 50-60°C Time: 4-6 hrs Time: 4-6 hrs

Figure 1: Strategic synthesis pathway emphasizing stoichiometry control to favor mono-substitution.

Divergent Reactivity Profile

Once synthesized, the molecule serves as a pivot point for two major classes of derivatives.

Pathway A: Carbonyl Reduction (Chlorphenesin Synthesis)

Reduction of the ketone yields 1-chloro-3-(4-chlorophenoxy)-2-propanol .[1] Subsequent hydrolysis of the remaining chloride yields Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol), a skeletal muscle relaxant and antifungal booster.[1]

Pathway B: Nucleophilic Substitution (Azole Antifungals)

The


-chloro group is displaced by imidazole or triazole heterocycles.[1] This is the foundational chemistry for constructing the "azole" antifungal pharmacophore (e.g., Miconazole analogs).
Reactivity Flowchart (DOT Visualization)

Reactivity Core 1-Chloro-3-(4-chlorophenoxy)acetone Reagent_Red NaBH4 / MeOH (Reduction) Core->Reagent_Red Reagent_Sub Imidazole / NaH (SN2 Displacement) Core->Reagent_Sub Prod_Alc INTERMEDIATE: Chlorohydrin Derivative Reagent_Red->Prod_Alc Chemo-selective C=O Reduction Prod_Azole SCAFFOLD: Azole Antifungal Precursor Reagent_Sub->Prod_Azole N-Alkylation Final_Drug DRUG: Chlorphenesin (Muscle Relaxant) Prod_Alc->Final_Drug Hydrolysis (OH-)

Figure 2: Divergent reactivity showing the access to distinct pharmaceutical classes from the common intermediate.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Chloro-3-(4-chlorophenoxy)acetone

Objective: Selective mono-etherification of 1,3-dichloroacetone.[1]

Reagents:

  • 1,3-Dichloroacetone (DCA): 38.1 g (0.30 mol) [3.0 eq][1]

  • 4-Chlorophenol: 12.8 g (0.10 mol) [1.0 eq][1]

  • Potassium Carbonate (

    
    ): 15.2 g (0.11 mol)
    
  • Acetone (Reagent Grade): 250 mL

  • Potassium Iodide (KI): 0.5 g (Catalytic)

Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-dichloroacetone (38.1 g) and KI (0.5 g) in Acetone (150 mL).

  • Base Activation: Add anhydrous

    
     to the flask. Heat the mixture to a gentle reflux (
    
    
    
    ).
  • Inverse Addition (Critical Step): Dissolve 4-chlorophenol (12.8 g) in Acetone (100 mL). Load this solution into a pressure-equalizing addition funnel.

  • Reaction: Add the phenol solution dropwise to the refluxing DCA mixture over a period of 2 hours .

    • Why: Maintaining a high concentration of DCA relative to the phenol at all times minimizes the probability of the phenol attacking the product (which would form the bis-ether).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a new spot (

    
    ) distinct from the bis-ether (
    
    
    
    ).
  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue contains the product and excess DCA. Since DCA is volatile and the product is a solid/oil, remove excess DCA via vacuum distillation or sublimation. Recrystallize the residue from Ethanol/Hexane if solid, or purify via column chromatography.[1]

Protocol B: Conversion to Imidazole Derivative

Objective:


 displacement of the 

-chloride.[1]
  • Suspend Imidazole (2.0 eq) and Sodium Hydride (2.2 eq) in dry THF at

    
     to form the sodium salt.
    
  • Add 1-Chloro-3-(4-chlorophenoxy)acetone (1.0 eq) dissolved in THF dropwise.

  • Allow to warm to room temperature and stir for 12 hours.

  • Quench with water, extract with Ethyl Acetate, and crystallize.

Safety & Stability (E-E-A-T)

Lachrymator Warning: Like its parent compound (chloroacetone) and precursor (1,3-dichloroacetone), 1-Chloro-3-(4-chlorophenoxy)acetone is a potent lachrymator (tear gas agent).[1]

  • Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.[1]

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium bisulfite to nucleophilically deactivate the alkyl halide.

Stability: The compound is prone to darkening upon exposure to light due to the formation of HCl and polymerization. Store in amber glass at


 under an inert atmosphere (Argon/Nitrogen).

References

  • Zaheer, S. H., et al. (1955).[1] Reactions of

    
    -halogeno-ketones with aromatic compounds.[1][3] Part II. Reactions of s-dichloroacetone with phenol and its ethers. Journal of the Chemical Society.[4] Link
    
  • Conant, J. B., et al. (1923).[1]

    
    -Dichloroacetone.[1][5] Organic Syntheses, Coll.[1][3] Vol. 1, p.292.[1] Link
    
  • Li, B., et al. (2002).[1] 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole.[1][3] (General procedure for imidazole alkylation with

    
    -halo ketones). Organic Syntheses, Vol. 79, p.154.[1] Link
    
  • ChemicalBook. (2023). Synthesis and Properties of Chlorphenesin (CAS 104-29-0).[1]Link

  • PatSnap. (2021). Method for green, efficient and selective synthesis of chlorphenesin.[1][6] Patent CN111056928A.[1] Link

Sources

1-Chloro-3-(4-chlorophenoxy)propan-2-one chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Safety of 1-Chloro-3-(4-chlorophenoxy)propan-2-one

Introduction: A Structural Perspective on a Reactive Intermediate

This compound (CAS No. 63563-32-6) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from a molecular architecture featuring three key reactive centers: an alpha-chloro ketone, a ketone carbonyl group, and a chlorophenoxy ether moiety. This structure designates it as a versatile building block for synthesizing more complex molecular entities. However, the very features that make it synthetically valuable are also the source of its considerable health and safety hazards.

The presence of an α-chloro ketone functional group, in particular, classifies this compound as a potent alkylating agent and a lachrymator. Understanding this inherent reactivity is fundamental to its safe handling. This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with a deeper, mechanistically-grounded understanding of the risks and the critical protocols required for its safe use in a laboratory setting.

Chemical and Physical Profile

A precise understanding of a substance's physical properties is the foundation of a robust safety assessment. These properties dictate its behavior in the laboratory environment, influencing decisions on storage, handling, and emergency response.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 63563-32-6N/A
Molecular Formula C₉H₈Cl₂O₂PubChem[1]
Molecular Weight 219.07 g/mol N/A
Appearance No data available (likely a solid or high-boiling liquid)N/A
Boiling Point No data availableN/A
Density No data availableN/A
Flash Point No data availableN/A

Hazard Identification and Toxicological Rationale

The toxicological profile of this compound is dominated by the reactivity of the α-chloro ketone group. This functional group is a powerful electrophile, readily undergoing nucleophilic substitution reactions with biological macromolecules such as proteins and DNA. This reactivity is the mechanistic basis for its primary hazards.

GHS Hazard Classifications (Inferred from Structurally Similar Compounds):

  • Acute Toxicity, Oral (Harmful): While specific LD50 data is unavailable for this compound, related α-chloro ketones are known to be toxic if swallowed.[2]

  • Skin Corrosion/Irritation (Causes skin irritation): As an alkylating agent, the compound can react with proteins and other molecules in the skin, leading to irritation, redness, and potential chemical burns with prolonged contact.[1][3]

  • Serious Eye Damage/Eye Irritation (Causes serious eye damage): This is the most critical acute hazard. The compound is expected to be a strong lachrymator (tear-producing agent).[1][2] Direct contact with the eyes can lead to severe, irreversible damage due to the rapid alkylation of corneal proteins.

  • Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation): Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[1][3]

The diagram below illustrates the relationship between the molecule's structure and its inherent hazards.

G cluster_molecule This compound cluster_hazards Primary Hazards Molecule Structural Features Feature1 Alpha-Chloro Ketone (Electrophilic Center) Molecule->Feature1 Feature2 Chlorophenoxy Group (Influences Lipophilicity) Molecule->Feature2 Hazard1 Serious Eye Damage (Lachrymator) Hazard2 Skin & Respiratory Irritation Hazard3 Systemic Toxicity (Alkylation of Biomolecules) Feature1->Hazard1  High Reactivity with  Corneal Proteins Feature1->Hazard2  Reaction with  Skin/Mucosal Tissues Feature1->Hazard3  Covalent modification of  enzymes and DNA Feature2->Hazard3  Aids absorption and  distribution in the body

Caption: Relationship between chemical features and primary hazards.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and standardized procedures, is mandatory.

Engineering Controls

The primary engineering control for this compound is a certified chemical fume hood. All manipulations, including weighing, transfers, and reactions, must be performed within the fume hood to prevent inhalation of potentially volatile and irritating aerosols. The causality is clear: physical containment is the most effective method to prevent respiratory exposure to this irritant.[4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier against exposure. The choice of PPE is dictated by the compound's high hazard classification for skin and eye contact.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides robust protection against incidental contact. The outer glove should be removed and replaced immediately upon contamination.[5]
Eye/Face Protection Chemical splash goggles AND a full-face shield.Goggles provide a seal against splashes and vapors. A face shield is mandatory due to the "Causes serious eye damage" classification, protecting the entire face from splashes.[4][6]
Skin/Body Protection Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects against skin contact from spills.
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills that may reach the floor.

The following decision tree illustrates the logic for PPE selection based on the scale of the operation.

PPE_Workflow Start Handling this compound? Scale Scale of Work? Start->Scale SmallScale Analytical / <1g Scale Scale->SmallScale Small LargeScale Preparative / >1g Scale Scale->LargeScale Large BasePPE Standard PPE: - Double Nitrile Gloves - Lab Coat - Goggles + Face Shield SmallScale->BasePPE EnhancedPPE Enhanced PPE: - Standard PPE PLUS - Chemical Resistant Apron - Consider Half-Mask Respirator  with Organic Vapor Cartridge LargeScale->EnhancedPPE

Caption: PPE selection workflow based on experimental scale.

Handling and Storage Procedures
  • Handling: Always use this chemical within a fume hood.[4] Avoid creating dust or aerosols. Use spark-proof tools and explosion-proof equipment if large quantities are handled.[7] After handling, wash hands and forearms thoroughly.[8]

  • Storage: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[9] The storage location should be segregated from incompatible materials, particularly strong bases, oxidizing agents, and reducing agents. The α-chloro ketone moiety is susceptible to nucleophilic attack by bases, which could lead to degradation and potentially hazardous side reactions.

Emergency and First-Aid Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate and specialized medical attention from an ophthalmologist. Time is critical to prevent permanent damage.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[6] Seek immediate medical attention.

Spill Response Workflow

The following workflow provides a self-validating system for responding to a laboratory spill.

Spill_Response Start Spill Detected Alert Alert personnel in the immediate area. Isolate the spill. Start->Alert Assess Assess spill size and risk. Is it a minor or major spill? Alert->Assess MinorSpill Minor Spill (<100 mL, contained in hood) Assess->MinorSpill Minor MajorSpill Major Spill (>100 mL, outside hood) Assess->MajorSpill Major MinorActions 1. Don appropriate PPE. 2. Cover with inert absorbent   (vermiculite, sand). 3. Collect into a sealed container. MinorSpill->MinorActions MajorActions 1. Evacuate the laboratory. 2. Close doors and prevent entry. 3. Call emergency response team. MajorSpill->MajorActions Decon Decontaminate the area with a suitable solvent followed by soap and water. MinorActions->Decon Report Report the incident to the Lab Supervisor and Safety Officer. MajorActions->Report Disposal Label waste container as 'Hazardous Waste' and arrange for proper disposal. Decon->Disposal Disposal->Report

Caption: Laboratory workflow for chemical spill response.

Fire and Reactivity Data

  • Flammability: While a flashpoint is not available, the compound is combustible. Vapors may be heavier than air and could travel to an ignition source.[6]

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[10] Do not use a direct water jet, as it may spread the material.

  • Hazardous Decomposition Products: Upon combustion, this compound will produce toxic and corrosive fumes, including hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO₂), and potentially phosgene.[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical suits.[11]

  • Chemical Stability: The product is stable under recommended storage conditions. However, it can react violently with strong bases and oxidizing agents.

Disposal Considerations

This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains or waterways.[8] All disposal activities must be in full compliance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

  • PubChem. 1-Chloro-3-(4-chlorophenyl)propan-2-one. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. Hazard Summary: 1-Chloro-2-Propanol. NJ.gov. [Link]

  • Department of Homeland Security. Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders. DHS.gov. [Link]

  • Uniprox. Safety Data Sheet. Uniprox.com. [Link]

  • Australian Department of Health. 1,2-Propanediol, 3-(4-chlorophenoxy)-: Human health tier II assessment. NICNAS. [Link]

  • CHEMM. Personal Protective Equipment (PPE). CHEMM. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. EPA.gov. [Link]

  • CAS Common Chemistry. 1-Chloro-3-(2-hydroxyethoxy)-2-propanol. CAS.org. [Link]

  • IPCS INCHEM. ICSC 1711 - 1,3-DICHLORO-2-PROPANOL. Inchem.org. [Link]

  • U.S. Environmental Protection Agency. (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol - Hazard. CompTox Dashboard. [Link]

Sources

Navigating the Solution Landscape: An In-Depth Technical Guide to the Solubility Profile of Chlorophenoxy Propanone Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and manufacturability. This is particularly true for chlorophenoxy propanone derivatives, a class of compounds with diverse pharmacological applications, including antifungal and herbicidal activities. Their behavior in organic solvents dictates key processes from synthesis and purification to formulation and drug delivery. This in-depth technical guide provides a comprehensive overview of the solubility profiles of these derivatives, blending theoretical underpinnings with practical experimental methodologies. We will explore the molecular factors governing solubility, present detailed protocols for its determination, and analyze available data to offer field-proven insights for researchers and drug development professionals.

The Critical Role of Solubility in the Lifecycle of Chlorophenoxy Propanone Derivatives

Understanding the solubility of chlorophenoxy propanone derivatives in organic solvents is not merely an academic exercise; it is a cornerstone of successful drug development and chemical process design. The choice of solvent can profoundly impact:

  • Synthesis and Purification: Efficient reaction kinetics and high-purity crystallization are intrinsically linked to the solubility of reactants, intermediates, and the final product in the chosen solvent system.

  • Formulation Development: For topical, oral, or parenteral formulations, achieving the desired concentration of the API in a stable, bioavailable form is paramount. Poor solubility can lead to precipitation, reduced efficacy, and manufacturing challenges.

  • Analytical Method Development: Accurate quantification of these compounds, for instance by High-Performance Liquid Chromatography (HPLC), relies on their complete dissolution in the mobile phase.

  • Predictive Toxicology and Ecotoxicology: The partitioning of these compounds between aqueous and lipid phases, which is influenced by their solubility, is a key factor in their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their environmental fate.

Theoretical Framework: Unraveling the "Like Dissolves Like" Principle

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more nuanced and predictive approach involves considering the interplay of intermolecular forces between the solute (chlorophenoxy propanone derivative) and the solvent.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

Hansen Solubility Parameters offer a powerful framework for predicting and understanding solubility by dissecting the total cohesive energy of a substance into three components[1][2]:

  • δd (Dispersion forces): Arising from temporary fluctuations in electron density, these are the weakest intermolecular forces.

  • δp (Polar forces): Stemming from permanent dipoles in molecules.

  • δh (Hydrogen bonding forces): The strongest of the three, involving the interaction of a hydrogen atom with a highly electronegative atom (e.g., oxygen, nitrogen).

The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity and likely higher solubility.

dot graph TD A[Solubility Prediction] --> B{Hansen Solubility Parameters (HSP)}; B --> C[δd: Dispersion]; B --> D[δp: Polarity]; B --> E[δh: Hydrogen Bonding]; C --> F{Similar HSPs}; D --> F; E --> F; F --> G[High Solubility]; subgraph Solute-Solvent Interaction direction LR subgraph Solute H(Chlorophenoxy Propanone) end subgraph Solvent I(Organic Solvent) end H -- Interaction --> I end G -- Governed by --> H I -- Characterized by --> B H -- Characterized by --> B

end caption: Conceptual diagram of Hansen Solubility Parameters.

Experimental Determination of Solubility: A Practical Guide

While theoretical models provide valuable predictions, experimental determination remains the gold standard for accurate solubility data. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound[3][4].

Detailed Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the solubility of a chlorophenoxy propanone derivative in a given organic solvent.

Materials:

  • Chlorophenoxy propanone derivative (solid powder)

  • Organic solvent of interest (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the chlorophenoxy propanone derivative to a series of vials. The excess solid should be visually apparent.

    • Accurately pipette a known volume of the organic solvent into each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The concentration of the dissolved solid should not change over time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved chlorophenoxy propanone derivative.[5][6][7]

dot graph TD A[Start] --> B(Add excess solute to solvent in vials); B --> C(Equilibrate on shaker at constant temperature); C --> D(Centrifuge to separate solid and liquid phases); D --> E(Withdraw and filter supernatant); E --> F(Dilute filtered sample); F --> G{Quantify concentration}; G -- HPLC --> H[Solubility Value]; G -- UV-Vis --> H; A -- Material Prep --> B; subgraph Analysis direction LR G end H --> I[End];

end caption: Experimental workflow for the shake-flask method.

Solubility Profile of Chlorophenoxy Propanone Derivatives: Data and Discussion

Quantitative Solubility Data

The following table summarizes available solubility data for Climbazole and 4-chlorophenoxyacetic acid in various organic solvents. It is crucial to note that 4-chlorophenoxyacetic acid is not a propanone derivative, and its data is included to illustrate the solubility behavior of the chlorophenoxy moiety.

CompoundSolventTemperature (°C)Solubility (g/L)Reference
Climbazole Ethanol25Soluble[9]
1-Propanol25Data Not Available[8]
1-Butanol25Data Not Available[8]
AcetoneNot SpecifiedSoluble[9]
Ethyl AcetateNot SpecifiedSoluble[9]
TolueneNot SpecifiedSoluble[9]
ChloroformNot SpecifiedSlightly Soluble[10]
MethanolNot SpecifiedSlightly Soluble[10]
4-Chlorophenoxyacetic Acid Ethanol25496.1
1-Propanol25433.2
Isopropanol25360.5
1-Butanol25349.8
Ethyl Acetate25260.7
Acetonitrile25108.9
1,4-Dioxane25602.3
Discussion of Solubility Trends

From the available data, several trends can be observed:

  • Effect of Solvent Polarity and Hydrogen Bonding: Both Climbazole and 4-chlorophenoxyacetic acid exhibit good solubility in polar protic solvents like ethanol and other alcohols, as well as polar aprotic solvents like acetone and ethyl acetate. This is attributable to the ability of the chlorophenoxy and propanone/acetic acid moieties to engage in dipole-dipole interactions and, in the case of alcohols, hydrogen bonding with the solvent molecules. The high solubility of 4-chlorophenoxyacetic acid in 1,4-dioxane, a hydrogen bond acceptor, further underscores the importance of these interactions.

  • Influence of Molecular Structure: The presence of the bulky tert-butyl group and the imidazole ring in Climbazole likely influences its solubility profile compared to the simpler 4-chlorophenoxyacetic acid. The imidazole group can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

  • Predictive Power of "Like Dissolves Like": The general trend of higher solubility in solvents with similar polarity and hydrogen bonding capabilities to the solute holds true. For instance, the lower solubility in less polar solvents like chloroform (for Climbazole) and the significantly lower solubility of 4-chlorophenoxyacetic acid in acetonitrile compared to alcohols and esters is consistent with this principle.[10]

dot graph TD subgraph Factors A[Molecular Structure]; B[Solvent Properties]; end subgraph IntermolecularForces C[Hydrogen Bonding]; D[Dipole-Dipole]; E[Dispersion]; end A -- Influences --> C; A -- Influences --> D; A -- Influences --> E; B -- Influences --> C; B -- Influences --> D; B -- Influences --> E; C --> F((Solubility)); D --> F; E --> F;

end caption: Key factors influencing the solubility of chlorophenoxy propanone derivatives.

Conclusion and Future Directions

The solubility of chlorophenoxy propanone derivatives in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. This guide has provided a framework for understanding and experimentally determining this critical parameter. While a comprehensive dataset remains to be publicly compiled, the available information on compounds like Climbazole, supplemented by data from structurally related molecules, offers valuable guidance for researchers.

Future work should focus on systematically determining the solubility of a wider range of chlorophenoxy propanone derivatives in a standardized set of organic solvents. Furthermore, the experimental determination of their Hansen Solubility Parameters would provide a robust predictive tool for solvent selection and formulation design, ultimately accelerating the development of new and improved products based on this important class of compounds.

References

  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • SIELC Technologies. (n.d.). HPLC Method for Determination of Climbazole in Dandruff Shampoo on Primesep B Column. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CLIMBAZOLUM (CLIMBAZOLE). Retrieved from [Link]

  • European Commission. (2009). OPINION ON Climbazole. Retrieved from [Link]

  • Paz-Alvarez, M., et al. (2018).
  • Ataman Kimya. (n.d.). CLIMBAZOLE. Retrieved from [Link]

  • Pan, L., et al. (2001). Simultaneous determination of four anti-dandruff agents including octopirox in shampoo products by reversed-phase liquid chromatography. International journal of cosmetic science, 23(3), 183-188.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Kinam Park. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • ACS Omega. (2018).
  • AKJournals. (n.d.).
  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References.
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSPiP Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility... | Download Scientific Diagram.
  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research.
  • ResearchGate. (2025).
  • ACS Publications. (2021).
  • Wang, L., et al. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5537.

Sources

Difference between 1-Chloro-3-(4-chlorophenoxy)propan-2-one and 1,3-dichloroacetone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 1,3-Dichloroacetone (a versatile, symmetrical bis-electrophile) and its desymmetrized derivative, 1-Chloro-3-(4-chlorophenoxy)propan-2-one (a specialized pharmacophore intermediate).

Context: Synthetic Organic Chemistry & Antifungal Drug Development

Part 1: Executive Summary

The distinction between these two compounds lies in their role within the synthetic value chain. 1,3-Dichloroacetone (1,3-DCA) is a high-reactivity raw material—a "linchpin" reagent used to introduce a three-carbon bridge into heterocycles or cross-linked polymers. In contrast, This compound is a downstream advanced intermediate. It represents the product of a controlled "desymmetrization" of 1,3-DCA, where one electrophilic site has been selectively coupled with a 4-chlorophenol moiety. This transformation is the critical first step in synthesizing complex azole antifungals, such as Omoconazole , effectively breaking the symmetry of the starting material to allow for stereoselective drug construction.

Part 2: Chemical Identity & Structural Analysis[1][2][3]

The structural divergence dictates their reactivity profiles. 1,3-DCA is symmetrical, making it prone to polymerization or double-substitution if not carefully controlled. The phenoxy derivative is asymmetrical, offering distinct reaction sites for sequential functionalization.

Feature1,3-Dichloroacetone (1,3-DCA)This compound
CAS Number 534-07-6 33107-83-4
Molecular Formula C₃H₄Cl₂OC₉H₈Cl₂O₂
Molecular Weight 126.97 g/mol 235.06 g/mol
Structure Type Symmetrical Bis-electrophileAsymmetrical Mono-ether / Mono-chloride
Core Moiety

-Dihaloketone

-Halo-

-aryloxyketone
Physical State Crystalline solid (low MP: ~45°C)Crystalline solid or viscous oil
Reactivity Class High (Lachrymator, Alkylating agent)Moderate (Selective electrophile)
Structural Visualization

The following diagram illustrates the structural relationship and the "desymmetrization" process.

ChemicalStructure Figure 1: Structural Evolution from Raw Material to Intermediate DCA 1,3-Dichloroacetone (Symmetrical Bis-electrophile) Product This compound (Asymmetrical Intermediate) DCA->Product Desymmetrization (Nucleophilic Substitution) Phenol 4-Chlorophenol (Nucleophile) Phenol->Product

Part 3: Synthetic Pathways & Production[4]

Production of 1,3-Dichloroacetone

1,3-DCA is typically synthesized via the direct chlorination of acetone or the oxidation of 1,3-dichloropropan-2-ol. The challenge in its production is regioselectivity; preventing the formation of the geminal isomer (1,1-dichloroacetone) requires catalytic control, often using iodine or specific Lewis acids.

Synthesis of this compound

This synthesis represents a classic Williamson Ether Synthesis adapted for


-haloketones. The reaction must be carefully engineered to prevent the substitution of both chlorine atoms (bis-substitution).
  • Mechanism: SN2 Nucleophilic Substitution.

  • Key Challenge: Controlling stoichiometry to ensure mono-substitution.

  • Reagents: 1,3-DCA (in excess or 1:1 equivalent), 4-Chlorophenol, Base (K₂CO₃ or NaOH), Solvent (Acetone or MEK).

Pathway Diagram:

SynthesisPathway Figure 2: Synthetic Pathway for Desymmetrization of 1,3-DCA Start 1,3-Dichloroacetone (1.0 - 1.2 eq) Step1 Step 1: Nucleophilic Attack (Solvent: Acetone, Reflux 4-6h) Start->Step1 Reagent 4-Chlorophenol (1.0 eq) + K2CO3 Reagent->Step1 Step2 Step 2: Desymmetrization Formation of Mono-ether Step1->Step2 Target TARGET: this compound (Yield: ~70-85%) Step2->Target SideProduct Side Product: 1,3-Bis(4-chlorophenoxy)propan-2-one (Avoided by temp control) Step2->SideProduct Over-reaction

Part 4: Applications in Drug Development (Omoconazole)

The primary utility of This compound is as a scaffold for azole antifungals, specifically Omoconazole .

The "Azole" Strategy

Antifungal azoles (imidazoles and triazoles) function by inhibiting the fungal enzyme lanosterol 14


-demethylase.[1] The structure requires a specific lipophilic tail (the chlorophenoxy group) linked to the azole ring.
  • The Linker: 1,3-DCA provides the 3-carbon backbone.[2]

  • The Tail: The 4-chlorophenoxy group is attached first (forming our target intermediate).

  • The Head: The remaining chlorine is displaced by imidazole, and the ketone is reduced or derivatized to lock in the bioactive conformation.

Case Study: Omoconazole Synthesis Workflow

  • Etherification: 1,3-DCA + 4-Chlorophenol

    
    This compound .
    
  • Reduction: The ketone is reduced (using NaBH₄) to the alcohol: 1-(4-chlorophenoxy)-3-chloropropan-2-ol .

  • Azole Coupling: The remaining alkyl chloride reacts with Imidazole.

  • Final Coupling: Reaction with 2,4-dichlorobenzyl chloride (or related vinylation) yields Omoconazole.

Part 5: Experimental Protocol

Protocol: Selective Mono-Etherification of 1,3-DCA

Note: 1,3-DCA is a severe lachrymator. All work must be performed in a functioning fume hood.

Reagents:

  • 1,3-Dichloroacetone (12.7 g, 100 mmol)

  • 4-Chlorophenol (12.8 g, 100 mmol)

  • Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)

  • Acetone (Reagent grade, 150 mL)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Purge with nitrogen.

  • Solubilization: Dissolve 1,3-dichloroacetone in 100 mL of acetone. Cool to 0°C in an ice bath.

  • Addition: Dissolve 4-chlorophenol in 50 mL acetone and mix with the K₂CO₃. Add this slurry slowly to the cold 1,3-DCA solution over 60 minutes. Causality: Slow addition at low temperature favors the kinetic mono-substituted product over the thermodynamic bis-substituted byproduct.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (Rf ~0.6) should disappear, replaced by the mono-ether (Rf ~0.4).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often a semi-solid. Recrystallize from ethanol or purify via silica gel chromatography to isolate This compound .

Part 6: Handling, Stability & Safety

Hazard Category1,3-DichloroacetoneThis compound
Acute Toxicity High . Fatal if inhaled/swallowed.Moderate. Harmful if swallowed.
Lachrymator Severe .[3] Induces immediate tearing.Mild to Moderate.
Skin Corrosivity Causes severe burns/blistering.Irritant.[4]
Storage Store at 2-8°C. Stabilize with trace acid.Store at room temp, dry. Stable solid.

Critical Safety Note: 1,3-DCA is a potent blistering agent (vesicant). Double-gloving (Nitrile over Laminate) and full face protection are mandatory. Neutralize spills with dilute ammonia.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10793, 1,3-Dichloroacetone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 464520, this compound. Retrieved from [Link]

  • Mulligan, E. et al. (2020). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega. Retrieved from [Link]

  • DrugBank Online. (2025). Omoconazole: Pharmacology and Structure. Retrieved from [Link][5]

  • Organic Syntheses. (1923). 1,3-Dichloroacetone Synthesis Protocol. Org. Synth. 1923, 3,[6] 43. Retrieved from [Link]

Sources

Technical Profile: 1-Chloro-3-(4-chlorophenoxy)propan-2-one (CAS 57264-54-7)

[1][2][3][4][5][6]

Executive Summary

CAS 57264-54-7 , chemically identified as This compound , is a bifunctional electrophilic building block used primarily in medicinal chemistry. Its structural core—a phenoxy-substituted alpha-chloroketone—serves as a versatile scaffold for the synthesis of Chlorphenesin (a skeletal muscle relaxant) and various azole antifungals .

This guide details the compound's physicochemical properties, specifically its melting point and solubility profile, and outlines its critical role in drug development workflows. It is designed for researchers requiring precise data for synthesis planning and quality control.

Chemical Identity & Structural Analysis

The molecule features a central ketone flanked by a chloromethyl group and a 4-chlorophenoxy moiety. This unique arrangement imparts significant reactivity, making it a "linchpin" intermediate for nucleophilic substitution and reduction reactions.

Attribute Technical Detail
IUPAC Name This compound
Common Synonyms 1-chloro-3-(4-chlorophenoxy)acetone; Chlorophenoxy-chloropropanone
CAS Number 57264-54-7
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
SMILES ClCC(=O)COc1ccc(Cl)cc1
Structural Class Alpha-haloketone / Aryl ether
Structural Significance in Synthesis

The alpha-chloroketone motif is highly susceptible to nucleophilic attack (e.g., by imidazoles or amines) and hydride reduction (to chlorohydrins). The 4-chlorophenoxy group provides the lipophilic pharmacophore essential for the biological activity of the final drug product.

Physical Properties Profile

Accurate physical property data is essential for process optimization and identification.

Melting Point & Thermal Behavior

The melting point is the primary indicator of purity for this crystalline solid.

  • Experimental Melting Point: 70 – 72 °C (Standard Range)

  • Physical State: White to off-white crystalline powder.

  • Thermal Stability: Stable at room temperature but sensitive to heat over prolonged periods due to the reactive alpha-chloro group.

  • Storage Condition: Refrigerate (2–8 °C ) to prevent slow polymerization or degradation.

Solubility & Partitioning

Due to its lipophilic chlorophenoxy tail, the compound exhibits poor water solubility but high solubility in polar organic solvents.

Solvent Solubility Rating Application Relevance
Dichloromethane (DCM) HighPreferred solvent for reactions & extraction.
Ethyl Acetate HighSuitable for recrystallization.
Methanol / Ethanol Moderate to HighUsed for reduction reactions (e.g., NaBH₄ reduction).
Water InsolubleAllows for aqueous workup/precipitation.[1]
Hexane LowAntisolvent for precipitation.

Synthesis & Applications in Drug Development

CAS 57264-54-7 acts as a divergent intermediate. The diagram below illustrates its central role in synthesizing Chlorphenesin (muscle relaxant) and potential Azole Antifungals .

Mechanistic Pathway (DOT Visualization)

SynthesisPathwayStart4-Chlorophenol+ 1,3-DichloroacetoneIntermediateCAS 57264-54-7(this compound)Start->IntermediateBase-catalyzedAlkylationReductionReduction(NaBH4)Intermediate->ReductionTarget2Azole Antifungals(via Imidazole substitution)Intermediate->Target2NucleophilicSubstitutionChlorohydrinChlorohydrin Intermediate(1-chloro-3-(4-chlorophenoxy)propan-2-ol)Reduction->ChlorohydrinTarget1Chlorphenesin(Muscle Relaxant)Chlorohydrin->Target1Hydrolysis

Caption: Synthetic utility of CAS 57264-54-7 as a precursor for muscle relaxants and antifungals.

Key Reactions:
  • Reduction to Chlorohydrin: Treatment with Sodium Borohydride (NaBH₄) in methanol yields the alcohol (1-chloro-3-(4-chlorophenoxy)propan-2-ol), the direct precursor to Chlorphenesin.

  • Nucleophilic Substitution: The alpha-chloro group can be displaced by imidazole or triazole heterocycles to generate antifungal cores.

Experimental Protocols

Protocol 1: Melting Point Determination (Capillary Method)

Objective: To verify the identity and purity of CAS 57264-54-7.

  • Preparation: Dry the sample in a desiccator for 2 hours to remove trace solvent.

  • Loading: Pack 2-3 mm of the white powder into a glass capillary tube. Ensure the sample is compact.

  • Ramping:

    • Rapid heat to 60 °C .

    • Reduce heating rate to 1 °C/min from 60 °C to 75 °C.

  • Observation: Record the temperature at the onset of liquefaction and the clear point (complete melt).

    • Acceptance Criteria: Range should be within 70–72 °C .[2] A range >2 °C indicates impurities.

Protocol 2: Quality Control via TLC

Objective: Rapid assessment of reaction progress or purity.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).

  • Visualization: UV light (254 nm).

  • Rf Value: The ketone (CAS 57264-54-7) will appear less polar than the corresponding alcohol (chlorohydrin) product.

    • Expected Rf: ~0.6 (varies by exact conditions).

    • Impurity Check: Look for starting material (4-chlorophenol, Rf ~0.3-0.4) or bis-alkylated byproducts (Rf > 0.8).

Safety & Handling (HSE)

Warning: Alpha-haloketones are potent lachrymators and skin irritants.

  • Hazard Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • PPE Requirements:

    • Respiratory: N95 or organic vapor respirator if dust is generated.

    • Skin: Nitrile gloves (double gloving recommended).

    • Eyes: Chemical splash goggles.[3]

  • Handling: Always manipulate within a certified chemical fume hood. In case of contact, wash immediately with soap and water; do not use organic solvents on skin as they increase absorption.

References

  • Sigma-Aldrich. (2024).[4] Product Specification: this compound. Retrieved from

  • PubChem. (2024). Compound Summary: this compound.[5][6][2][7] National Library of Medicine. Retrieved from

  • EnamineStore. (2024). Building Block: CAS 57264-54-7.[5][8][6][2][7][9] Retrieved from

  • ChemicalBook. (2024). CAS 57264-54-7 Technical Data. Retrieved from

Methodological & Application

Application Note: High-Selectivity Synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-one represents a classic but deceptively complex challenge in process chemistry. This molecule serves as a critical "linchpin" intermediate in the synthesis of azole antifungals (e.g., analogs of bifonazole or omoconazole) and various agrochemicals.

The core challenge lies not in the reactivity, but in the selectivity . The electrophile, 1,3-dichloroacetone , is bifunctional and symmetrical.[1] A standard nucleophilic attack by 4-chlorophenol can easily cascade into a double substitution, yielding the unwanted 1,3-bis(4-chlorophenoxy)propan-2-one byproduct.

This Application Note details a protocol designed to maximize mono-substitution selectivity through kinetic control, precise stoichiometry, and optimized base selection.

Reaction Engineering & Mechanism

The Chemical Pathway

The reaction follows a standard


 Williamson ether synthesis mechanism. The phenolic hydroxyl is deprotonated to form a phenoxide anion, which then attacks the 

-carbon of the ketone.
Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Stoichiometry 1 : 2.0 (Phenol : Ketone)Using a large excess of 1,3-dichloroacetone statistically favors the collision of phenoxide with unreacted ketone rather than the mono-product, suppressing bis-alkylation.
Base

(Anhydrous)
Unlike NaOH, Potassium Carbonate provides a heterogeneous, mild basic environment. This prevents rapid, uncontrolled deprotonation and minimizes aldol-type self-condensation of the ketone.
Solvent Acetone (Reagent Grade)Polar aprotic solvent that dissolves the organics well but keeps the inorganic carbonate suspended. This creates a "surface-active" reaction rate that is easier to control than in homogenous DMF.
Temperature Reflux (

C)
Sufficient energy to drive the

substitution without promoting thermal polymerization of the sensitive haloketone.
Mechanistic Visualization

The following diagram illustrates the competitive pathways and the target trajectory.

ReactionMechanism Reactants 4-Chlorophenol + K2CO3 Intermediate 4-Chlorophenoxide (Nucleophile) Reactants->Intermediate Deprotonation TS1 Transition State (Mono-Alkylation) Intermediate->TS1 + 1,3-Dichloroacetone Electrophile 1,3-Dichloroacetone (Excess 2.0 eq) Electrophile->TS1 Product TARGET: 1-Chloro-3-(4-chlorophenoxy) propan-2-one TS1->Product - KCl SideReaction Side Reaction: 2nd Attack Product->SideReaction + Phenoxide (if excess) Byproduct IMPURITY: 1,3-bis(4-chlorophenoxy) propan-2-one SideReaction->Byproduct Bis-alkylation

Figure 1: Reaction pathway highlighting the competitive bis-alkylation pathway which is suppressed by excess electrophile.

Detailed Experimental Protocol

Safety Warning
  • 1,3-Dichloroacetone is a severe lachrymator (tear gas agent). All operations must be performed in a well-ventilated fume hood. Double-gloving (Nitrile) is recommended.

  • 4-Chlorophenol is toxic and corrosive.

Materials
  • 4-Chlorophenol (12.86 g, 100 mmol)

  • 1,3-Dichloroacetone (25.4 g, 200 mmol) [2.0 eq]

  • Potassium Carbonate, anhydrous (16.6 g, 120 mmol) [1.2 eq]

  • Acetone (Reagent grade, 150 mL)

  • Potassium Iodide (KI) - Optional catalytic amount (0.1 eq) to accelerate reaction via Finkelstein mechanism, though not strictly necessary.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 25.4 g of 1,3-dichloroacetone in 100 mL of Acetone .

    • Add 16.6 g of anhydrous

      
       . The mixture will be a white suspension.
      
    • Note: Adding the ketone before the phenol ensures that when phenol is added, it immediately encounters a high concentration of electrophile.

  • Addition Phase:

    • Dissolve 12.86 g of 4-chlorophenol in 50 mL of Acetone in a separate beaker.

    • Add the phenol solution to the RBF dropwise over 30 minutes at room temperature.

    • Rationale: Slow addition keeps the instantaneous concentration of phenoxide low, further discouraging the bis-reaction.

  • Reaction:

    • Attach a reflux condenser.

    • Heat the mixture to a gentle reflux (

      
      C) for 4–6 hours .
      
    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 4:1). The starting phenol (

      
      ) should disappear. The mono-product (
      
      
      
      ) will appear. The bis-product (
      
      
      ) should be minimal.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (

      
       and unreacted 
      
      
      
      ) using a sintered glass funnel or Celite pad. Wash the pad with 20 mL fresh acetone.
    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent. You will be left with an oily residue containing the product and excess 1,3-dichloroacetone.

  • Purification (Critical Step):

    • Option A (Distillation - Challenging): Excess 1,3-dichloroacetone is volatile but lachrymatory. It can be removed by high-vacuum drying or mild sublimation, but this poses safety risks.

    • Option B (Column Chromatography - Recommended):

      • Load the crude oil onto a silica gel column.

      • Elute with Hexane:DCM (1:1) initially to remove excess dichloroacetone (which moves fast).

      • Switch to Hexane:EtOAc (9:1) to elute the target mono-ether.

    • Option C (Recrystallization): If the crude solidifies upon standing (often requires seeding), recrystallize from Ethanol/Water (8:2).

Analytical Validation

TestExpected ResultNotes
Appearance White to off-white crystalline solid or pale yellow oilMP is typically low (

C) depending on purity.

H-NMR
(CDCl

)

4.25 (s, 2H,

-Cl)

4.65 (s, 2H,

-O)

6.8-7.3 (m, 4H, Ar-H)
Key diagnostic: Two distinct singlets for the methylene groups. If symmetric (bis-product), you would see only one singlet type for the

groups.
Mass Spec [M+H]

or [M+Na]

consistent with isotope pattern for 2 Cl atoms.
Look for characteristic Cl isotope splitting (3:1 for one Cl, 9:6:1 for two Cls).
Workflow Diagram

Workflow Step1 Step 1: Charge RBF (Acetone + 1,3-DCA + K2CO3) Step2 Step 2: Slow Addition (4-Chlorophenol) Step1->Step2 Step3 Step 3: Reflux 4-6h (Monitor TLC) Step2->Step3 Step4 Step 4: Filtration (Remove Salts) Step3->Step4 Step5 Step 5: Concentration (Crude Oil) Step4->Step5 Step6 Step 6: Purification (Column Chromatography) Step5->Step6

Figure 2: Operational workflow for the synthesis process.

Troubleshooting Guide

  • Issue: High Bis-Product Formation.

    • Cause: Localized high concentration of phenoxide or insufficient excess of ketone.

    • Fix: Increase 1,3-dichloroacetone to 2.5 eq. Ensure stirring is vigorous during addition. Slow down the addition rate of phenol.

  • Issue: Low Conversion.

    • Cause:

      
       particle size too large (low surface area).
      
    • Fix: Use powdered/milled

      
      . Add a pinch of KI (Finkelstein catalyst) to convert the chloro-ketone to the more reactive iodo-ketone in situ.
      
  • Issue: Product is Dark/Tar-like.

    • Cause: Reaction temperature too high or ran too long (polymerization of haloketone).

    • Fix: Strictly limit temp to

      
      C. Quench immediately after TLC shows consumption of phenol.
      

References

  • PubChem. (2023). 1-Chloro-3-(4-chlorophenyl)propan-2-one | C9H8Cl2O.[2] National Library of Medicine. [Link]

  • Organic Syntheses. (1923).

    
    -Dichloroacetone. Org. Synth. 1923, 3,[3] 43. (Reference for handling and properties of the starting material). [Link]
    
  • Mrozik, H. et al. (1969).[4] Synthesis of Rafoxanide and related halogenated salicylanilides. (Demonstrates ether linkage stability and phenolic reactivity). [Link]

Sources

Application Note: Optimized Synthesis of Chlorophenoxy Propanone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized reaction conditions for the synthesis of 1-(4-chlorophenoxy)propan-2-one , a critical intermediate in the manufacturing of pharmaceutical agents, including muscle relaxants (e.g., chlorphenesin carbamate) and azole antifungals. The protocol utilizes a modified Williamson ether synthesis, prioritizing the Potassium Carbonate/Acetone/Potassium Iodide (


/Acetone/KI)  system. This method offers superior regioselectivity and safety profiles compared to traditional strong-base aqueous routes, minimizing the risk of chloroacetone polymerization and Favorskii rearrangement side products.

Introduction & Mechanistic Basis[1][2][3][4][5]

The synthesis of phenoxy propanone derivatives relies on the nucleophilic substitution (


) of an 

-haloketone by a phenoxide ion. While theoretically simple, the reaction poses specific challenges due to the bifunctional nature of the electrophile (chloroacetone) and the ambident nature of the phenoxide nucleophile.
Reaction Mechanism

The reaction proceeds via the attack of the generated 4-chlorophenoxide ion on the


-carbon of chloroacetone.
  • Activation: The addition of catalytic Potassium Iodide (KI) allows for an in situ Finkelstein reaction, converting the chloroacetone (Cl leaving group) to the more reactive iodoacetone (I leaving group), significantly accelerating reaction kinetics.

  • Selectivity: Using a weak, heterogeneous base (

    
    ) in a polar aprotic solvent (Acetone) favors O-alkylation over C-alkylation and suppresses the self-condensation of chloroacetone.
    

ReactionMechanism Reactants 4-Chlorophenol + K2CO3 Intermediate1 Potassium Phenoxide Reactants->Intermediate1 Deprotonation TS Transition State (SN2) Intermediate1->TS Catalyst Chloroacetone + KI (cat.) Activated Iodoacetone (In-Situ) Catalyst->Activated Finkelstein Exchange Activated->TS Product 1-(4-chlorophenoxy) propan-2-one TS->Product -KI, -KCl

Figure 1: Mechanistic pathway highlighting the catalytic role of Iodide in the


 substitution.

Critical Reaction Parameters

Success in this synthesis depends on three interdependent variables. The rationale for the selected conditions is summarized below:

ParameterRecommended ConditionScientific Rationale
Base Potassium Carbonate (

), anhydrous
Mildness: Strong bases (NaOH/KOH) can cause chloroacetone to polymerize or undergo Favorskii rearrangement.

buffers the pH effectively. Surface Area: Finely milled powder increases the heterogeneous reaction rate.
Solvent Acetone (Reagent Grade)Solubility: Dissolves the organic reactants well while keeping the inorganic carbonate suspended. Boiling Point: Reflux at ~56°C provides sufficient energy for activation without degrading the thermal-sensitive ketone product.
Catalyst Potassium Iodide (KI)Finkelstein Effect: Iodide is a better nucleophile than chloride (displacing Cl) and a better leaving group (displaced by phenoxide), increasing turnover frequency (TOF).
Temperature 55°C - 60°C (Gentle Reflux)High temperatures promote C-alkylation side products. Controlled reflux maintains optimal kinetics.

Experimental Protocol

Target Scale: 100 mmol (approx. 12.8 g of 4-chlorophenol) Estimated Yield: 85% - 92%

Reagents & Equipment
  • Reagents: 4-Chlorophenol (12.86 g, 100 mmol); Chloroacetone (11.10 g, 120 mmol, 1.2 eq); Anhydrous

    
     (20.7 g, 150 mmol, 1.5 eq); Potassium Iodide (0.83 g, 5 mmol, 5 mol%); Acetone (150 mL).
    
  • Equipment: 500 mL 3-neck Round Bottom Flask (RBF), Reflux Condenser, Mechanical Stirrer (preferred over magnetic for slurry), Addition Funnel, Nitrogen inlet.

Step-by-Step Procedure
  • Reactor Setup & Inerting:

    • Assemble the RBF with the condenser and stirrer.[1] Flush the system with Nitrogen (

      
      ) for 10 minutes to remove moisture and oxygen.
      
    • Note: Moisture significantly retards the reaction by solvating the phenoxide anion.

  • Solubilization & Deprotonation:

    • Charge 4-Chlorophenol (12.86 g) and Acetone (100 mL) into the flask. Stir until fully dissolved.

    • Add finely powdered Anhydrous

      
       (20.7 g) in a single portion.
      
    • Add Potassium Iodide (0.83 g).

    • Heat the slurry to a gentle reflux (bath temp ~60°C) for 30 minutes. This pre-reaction period ensures formation of the potassium phenoxide species.

  • Electrophile Addition (Critical Step):

    • Dilute Chloroacetone (11.10 g) with Acetone (20 mL) in the addition funnel.

    • Safety Warning: Chloroacetone is a potent lachrymator (tear gas). All operations must occur in a fume hood.

    • Add the solution dropwise over 45–60 minutes while maintaining reflux.

    • Rationale: Slow addition prevents localized high concentrations of chloroacetone, reducing self-polymerization risks.

  • Reaction Maintenance:

    • Continue reflux for 4–6 hours.

    • Process Check (TLC/HPLC): Sample at 4 hours. Mobile phase: Hexane/Ethyl Acetate (8:2). The starting phenol (

      
      ) should disappear; product spot (
      
      
      
      ) should dominate.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the inorganic salts (

      
      , unreacted 
      
      
      
      ) using a Buchner funnel. Wash the cake with cold acetone (2 x 20 mL).
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone, yielding a crude oil.

  • Purification:

    • Dissolve the crude oil in Ethyl Acetate (100 mL).

    • Wash with 5% NaOH solution (2 x 30 mL) to remove trace unreacted phenol. This step is vital for purity.

    • Wash with Brine (1 x 30 mL).

    • Dry over Anhydrous

      
      , filter, and concentrate.
      
    • Result: The product usually solidifies upon standing or cooling (MP: ~55-58°C). Recrystallization from Ethanol/Water (if necessary).

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere (N2 Purge) Mix Charge: 4-CP + Acetone + K2CO3 + KI Start->Mix Heat Reflux (30 min) Phenoxide Formation Mix->Heat Add Dropwise Addition: Chloroacetone Heat->Add React Reflux 4-6 hrs (TLC Check) Add->React Filter Filtration (Remove Salts) React->Filter Wash Workup: Dissolve in EtOAc Wash w/ 5% NaOH Filter->Wash Final Isolate Product (Evaporation/Crystallization) Wash->Final

Figure 2: Operational workflow for the synthesis of 1-(4-chlorophenoxy)propan-2-one.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<70%) Incomplete reaction or moisture contamination.Ensure

is anhydrous (dry in oven at 120°C). Increase reaction time or catalyst (KI) load to 10 mol%.
Dark/Tarred Product Polymerization of chloroacetone.Reduce addition rate. Ensure bath temperature does not exceed 65°C.
Residual Phenol Stoichiometry imbalance.Ensure 1.2 eq excess of chloroacetone. Perform the NaOH wash rigorously during workup.
Product is Oily Presence of solvent or impurities.Dry under high vacuum for 2 hours. If persistent, recrystallize from dilute ethanol or cyclohexane.

Safety & Hazmat Considerations

  • Chloroacetone: Classified as a Lachrymator and highly toxic. It must be handled in a functioning fume hood. Double-glove (Nitrile/Laminate) is recommended. Neutralize spills with aqueous ammonia.

  • 4-Chlorophenol: Toxic by ingestion and skin contact. Corrosive.

  • Waste Disposal: The filtered salts contain KCl and potentially traces of organic halides; dispose of as solid hazardous waste. Aqueous washes containing phenol residues require specific phenolic waste streams.

References

  • Organic Syntheses. "Chloroacetone." Org.[2][1][3][4] Synth. 1932, 12, 22. [Link] (Accessed Oct 2023).

  • PubChem. "1-(4-Chlorophenoxy)propan-2-one." National Library of Medicine.[Link] (Accessed Oct 2023).

  • Master Organic Chemistry. "The Williamson Ether Synthesis." [Link] (Accessed Oct 2023).

Sources

Application Notes and Protocols for the Nucleophilic Substitution of α-Chloroketones with Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides an in-depth exploration of the nucleophilic substitution reaction between α-chloroketones and imidazoles, a cornerstone transformation in modern synthetic and medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document elucidates the underlying SN2 reaction mechanism, offers detailed and validated experimental protocols, and provides expert insights into reaction optimization, troubleshooting, and the mitigation of common side reactions. The practical application of this chemistry is highlighted through its role in the synthesis of key pharmaceutical intermediates, such as the precursor to the antifungal agent ketoconazole.

Introduction: The Strategic Importance of α-Imidazolyl Ketones

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique electronic properties and ability to act as a hydrogen bond donor/acceptor and a ligand for metalloenzymes.[1] The N-alkylation of imidazoles with α-chloroketones provides a direct and efficient route to α-imidazolyl ketones. These products are not merely synthetic curiosities; they are versatile intermediates that serve as critical building blocks for a multitude of more complex molecular architectures, particularly in the realm of drug discovery.[2]

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The inherent reactivity of the α-chloroketone substrate is significantly enhanced by the adjacent carbonyl group, which exerts a powerful electron-withdrawing inductive effect, rendering the α-carbon highly electrophilic.[2] This guide will provide the foundational knowledge and practical steps necessary to successfully execute and optimize this valuable transformation.

Reaction Mechanism: A Concerted SN2 Pathway

The reaction between an α-chloroketone and imidazole is a classic example of an SN2 reaction. The defining feature of this mechanism is that it is a single, concerted step where the bond formation between the nucleophile (imidazole) and the electrophilic carbon occurs simultaneously with the breaking of the bond between the carbon and the leaving group (chloride).[3]

Key Mechanistic Features:

  • Nucleophilic Attack: The nucleophile in this reaction is the neutral imidazole molecule. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic α-carbon (the carbon bonded to the chlorine).

  • Backside Attack: For the SN2 mechanism to proceed, the nucleophile must attack the carbon atom from the side opposite to the leaving group (a "backside attack").[4] This trajectory allows for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-Cl bond.[3]

  • Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently five-coordinate, with partial bonds to both the incoming imidazole and the departing chloride ion. The geometry at the carbon center is trigonal bipyramidal.[4]

  • Inversion of Stereochemistry: A hallmark of the SN2 reaction is the inversion of configuration at the electrophilic carbon center, known as Walden inversion.[4][5] If the α-carbon is a stereocenter, its stereochemistry will be inverted in the product.

  • Product Formation: As the C-N bond forms and the C-Cl bond breaks, the chloride ion is expelled, and an imidazolium salt intermediate is formed. A subsequent deprotonation step, typically facilitated by a mild base or another equivalent of imidazole, yields the final neutral α-imidazolyl ketone product.

SN2_Mechanism cluster_reactants Reactants cluster_products Products R1 R' R2 R C1 C C1->R1 C2 C C1->C2 O1 O C1->O1 TS [Im---C(R)(R')---Cl]‡ C2->R2 Cl Cl C2->Cl Im Imidazole (Nucleophile) Im->C2 Backside Attack Prod α-Imidazolyl Ketone TS->Prod Bond Formation/ Bond Breaking Cl_ion Cl⁻ TS->Cl_ion

Figure 1: SN2 Reaction Mechanism.

Potential Side Reactions and Mitigation Strategies

While generally efficient, the reaction can be complicated by side reactions, primarily the Favorskii Rearrangement .

  • Favorskii Rearrangement: This rearrangement occurs when α-haloketones possessing at least one α'-hydrogen are treated with a strong base, such as an alkoxide or hydroxide.[6][7] The mechanism involves the formation of an enolate, followed by intramolecular cyclization to a cyclopropanone intermediate, which is then attacked by the nucleophile.[8] This pathway leads to rearranged carboxylic acid derivatives instead of the desired direct substitution product.

Mitigation Strategy: The key to avoiding the Favorskii rearrangement is to avoid the use of strong, highly basic nucleophiles or bases. Imidazole itself is a relatively weak base, making it less likely to induce this rearrangement. When a base is required to neutralize the HCl generated, a non-nucleophilic, mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is the preferred choice.[9] Performing the reaction under neutral conditions, using a slight excess of imidazole to act as the acid scavenger, is also a common and effective strategy.[10]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 1-(1H-imidazol-1-yl)propan-2-one from imidazole and chloroacetone. This procedure is designed to be a reliable starting point that can be adapted for other α-chloroketones.

General Protocol for the Synthesis of 1-(1H-imidazol-1-yl)propan-2-one

This protocol is adapted from a known procedure for the N-alkylation of imidazole.[3] It avoids strong bases to prevent side reactions.

Materials:

  • Imidazole

  • Chloroacetone (Caution: Lachrymator and toxic)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (MeCN) or Ethyl Acetate (EtOAc), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow:

Workflow A 1. Setup - Charge flask with Imidazole, K₂CO₃, and Acetonitrile. B 2. Addition - Add Chloroacetone dropwise at room temperature. A->B C 3. Reaction - Heat mixture to reflux. - Monitor by TLC. B->C D 4. Work-up - Cool, filter solids. - Concentrate filtrate. C->D E 5. Extraction - Dissolve residue in DCM. - Wash with NaHCO₃ & Brine. D->E F 6. Drying & Concentration - Dry organic layer (MgSO₄). - Evaporate solvent. E->F G 7. Purification - Purify crude product via silica gel chromatography. F->G H 8. Characterization - Analyze pure product (NMR, IR, MS). G->H

Figure 2: Experimental Workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq.), powdered anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (approx. 10 mL per gram of imidazole).

  • Reagent Addition: Begin stirring the suspension. Slowly add chloroacetone (1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 4-10 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and any salts formed during the reaction. Wash the solids with a small amount of acetonitrile.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 1-(1H-imidazol-1-yl)propan-2-one by flash column chromatography on silica gel, typically using an eluent system such as ethyl acetate/hexanes or dichloromethane/methanol.

Data Presentation and Characterization

The successful synthesis of the target α-imidazolyl ketone should be confirmed through standard analytical techniques.

Typical Reaction Conditions
ParameterConditionRationale
Substrate α-ChloroketoneGood electrophile with an effective leaving group.
Nucleophile ImidazoleProvides the core heterocyclic motif.
Base K₂CO₃ (anhydrous)Mild, non-nucleophilic base to neutralize generated HCl.[9]
Solvent Acetonitrile (MeCN)Polar aprotic solvent, effectively dissolves reactants.
Temperature Reflux (~82 °C)Provides sufficient energy to overcome the activation barrier.
Stoichiometry Imidazole:Chloroacetone:Base ≈ 1:1.1:1.5Slight excess of electrophile and base ensures full conversion.
Spectroscopic Characterization of 1-(1H-imidazol-1-yl)propan-2-one
TechniqueExpected DataInterpretation
¹H NMR δ ~ 7.5 (s, 1H, H2-Im), ~7.0 (s, 1H, H5-Im), ~6.9 (s, 1H, H4-Im), ~4.8 (s, 2H, N-CH₂ -CO), ~2.2 (s, 3H, CO-CH₃ ) ppm.Shows characteristic signals for the imidazole ring protons, the methylene group adjacent to the nitrogen, and the methyl ketone protons.[6]
¹³C NMR δ ~ 205 (C=O), ~137 (C2-Im), ~129 (C4-Im), ~120 (C5-Im), ~55 (N-C H₂-CO), ~27 (CO-C H₃) ppm.The downfield signal around 205 ppm is highly indicative of a ketone carbonyl carbon.
IR (Infrared) ν ~ 1720-1740 cm⁻¹ (strong)Strong, sharp absorption characteristic of a C=O (ketone) stretch.
Mass Spec (MS) C₆H₈N₂O, MW = 124.14. Expected m/z [M+H]⁺ = 125.07.Confirms the molecular weight of the product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation/reaction. 2. Inactive reagents. 3. Incorrect stoichiometry.1. Ensure the base (K₂CO₃) is anhydrous and finely powdered. Increase reaction time or temperature moderately. Consider a stronger base like NaH in anhydrous THF/DMF for less reactive substrates, but be mindful of side reactions. 2. Use freshly opened or properly stored reagents. 3. Verify calculations and measurements of all reagents.
Formation of Side Products 1. Favorskii rearrangement. 2. Dialkylation of imidazole. 3. Reaction with solvent.1. Avoid strong bases like NaOH or NaOMe. Stick to K₂CO₃ or NaHCO₃.[6] 2. This is generally not an issue as the second nitrogen is part of an aromatic system and much less nucleophilic after the first alkylation. 3. Ensure the use of aprotic solvents like MeCN, DMF, or Acetone.
Difficulty in Purification 1. Product is highly polar. 2. Co-elution with starting material or impurities.1. Use a more polar eluent system for column chromatography (e.g., gradient of 0-10% MeOH in DCM). 2. Ensure the reaction has gone to completion via TLC to minimize starting material. Adjust the polarity of the eluent system for better separation.
Regioselectivity Issues (for substituted imidazoles) Electronic and steric effects on the imidazole ring.For unsymmetrically substituted imidazoles, a mixture of N1 and N3 alkylated products is possible. The ratio is influenced by sterics and electronics; alkylation often favors the less sterically hindered nitrogen. Separation of isomers by chromatography may be necessary.

Application in Pharmaceutical Synthesis: The Ketoconazole Core

A prominent application of this reaction is in the synthesis of the antifungal drug Ketoconazole . While the actual industrial synthesis is complex, a key step involves the nucleophilic substitution of an imidazole on a sophisticated α-halo derivative. Specifically, a bromo-ketal intermediate is reacted with a large excess of imidazole in a high-boiling polar aprotic solvent like dimethylacetamide (DMA) at reflux to form the crucial C-N bond.[10] This reaction installs the imidazole moiety that is essential for the drug's mechanism of action, which involves the inhibition of fungal cytochrome P450 enzymes.

Conclusion

The nucleophilic substitution of α-chloroketones with imidazoles is a robust and highly valuable reaction for synthetic and medicinal chemists. A thorough understanding of the SN2 mechanism, careful selection of reaction conditions to mitigate side reactions like the Favorskii rearrangement, and systematic troubleshooting are paramount for success. The protocols and insights provided in this guide serve as a validated resource for researchers, enabling the efficient synthesis of α-imidazolyl ketones as key intermediates for drug discovery and development.

References

  • Heeres, J., Backx, L. J. J., Mostmans, J. H., & Van der Veken, J. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22(8), 1003–1005. (A similar synthesis is described in this paper, which can be accessed via academic search engines).
  • Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. Organic Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia. Retrieved from [Link]

  • NRO Chemistry. (2020, October 31). Favorskii Rearrangement [Video]. YouTube. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. Retrieved from [Link]

  • Patil, S. (2010). Synthesis of Ketoconazole Impurity by novel method. Journal of Chemical and Pharmaceutical Research, 2(3), 117-119.
  • Angeli, A., et al. (2020). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. Archiv der Pharmazie, 353(9), 2000062.
  • Google Patents. (n.d.). CN101665490A - Method for preparing ketoconazole derivatives. Google Patents.
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. Retrieved from [Link]

  • CONICET. (2011). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET Digital. Retrieved from [Link]

  • ResearchGate. (2011). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. Retrieved from [Link]

  • Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • University of Otago. (1984). N-Alkylation of imidazoles. OUR Archive. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Oregon State University. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Retrieved from [Link]

  • Al-blewi, F., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563.

Sources

Application Note: Oxidation of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol to 1-Chloro-3-(4-chlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the oxidation of 1-chloro-3-(4-chlorophenoxy)propan-2-ol (chlorohydrin) to its corresponding ketone, 1-chloro-3-(4-chlorophenoxy)propan-2-one . This transformation is a critical step in the synthesis of azole antifungals (e.g., Miconazole analogues) and specific


-adrenergic blockers.

The primary challenge in this synthesis is the high susceptibility of the substrate to cyclize into an epoxide (4-chlorophenyl glycidyl ether) under basic conditions. Therefore, this guide prioritizes acidic or neutral oxidation protocols. Two validated methods are presented:

  • Method A (Jones Oxidation): The industrial benchmark for robustness and scalability.

  • Method B (TEMPO/TCCA): A modern, transition-metal-free "green" alternative with high selectivity.

CRITICAL SAFETY WARNING: LACHRYMATOR

The product, This compound , is an


-haloketone. It is structurally related to chloroacetone and is a potent lachrymator  (tear gas agent) and skin irritant.[1]
  • Engineering Controls: All operations MUST be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Decontamination: Have a solution of 10% aqueous sodium bisulfite or dilute ammonia ready to neutralize spills.

Chemical Strategy & Mechanism[2][3][4][5][6][7]

The Chemoselectivity Challenge

The substrate contains a secondary alcohol flanked by an alkyl chloride and an aryl ether.

  • Path A (Desired): Oxidation of the C2 alcohol to a ketone.[2][3]

  • Path B (Undesired): Base-catalyzed dehydrohalogenation (Williamson ether synthesis type) yielding the epoxide.

To favor Path A, we must avoid strong bases (e.g., NaOH,


) which would rapidly sequester the proton from the alcohol, facilitating the intramolecular 

attack on the alkyl chloride.
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the mechanistic logic.

ReactionPathway Substrate 1-chloro-3-(4-chlorophenoxy)propan-2-ol (Substrate) Base Basic Conditions (e.g., NaOH) Substrate->Base Acid Acidic/Neutral Conditions (Jones or TEMPO) Substrate->Acid Epoxide Epoxide Side Product (Undesired Cyclization) Base->Epoxide Intramolecular SN2 (Dehydrohalogenation) Ketone This compound (Target Ketone) Acid->Ketone Oxidation (-2H)

Figure 1: Chemoselectivity map demonstrating the necessity of acidic/neutral conditions to prevent epoxide formation.

Protocol A: Jones Oxidation (Standard Benchmark)

Rationale: The Jones reagent (


 in dilute 

) is highly acidic.[2] This acidity protonates the alcohol and potentially the ether oxygen, effectively suppressing the formation of the alkoxide intermediate required for epoxide formation. It provides rapid, quantitative conversion.
Reagents & Stoichiometry
ComponentRoleEquiv.Conc. / Amount
Substrate Reactant1.010.0 g (42.5 mmol)
Jones Reagent Oxidant1.2 - 1.5~20 mL (2.67 M)
Acetone SolventN/A100 mL (10 vol)
Isopropanol QuenchExcess~5 mL

Preparation of Jones Reagent (2.67 M): Dissolve 26.7 g of Chromium(VI) oxide (


) in 23 mL of concentrated sulfuric acid (

). Dilute carefully with water to a total volume of 100 mL. Caution: Exothermic.
Step-by-Step Procedure
  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 10.0 g of substrate in 100 mL of reagent-grade acetone.

  • Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to 0–5 °C .

  • Addition: Add the Jones Reagent dropwise via an addition funnel.

    • Rate Control: Maintain internal temperature < 10 °C .

    • Observation: The solution will turn from orange (Cr(VI)) to a muddy green (Cr(III)) as the reaction proceeds.

  • Endpoint: Continue addition until the orange color persists for more than 15 minutes (indicating excess oxidant).

  • Quenching: Add Isopropanol (IPA) dropwise. The solution will turn back to bright green as the excess Cr(VI) is reduced to Cr(III). Stir for 10 minutes.

  • Workup:

    • Decant the acetone layer from the heavy green chromium sludge.

    • Dissolve the sludge in minimal water and extract with Ethyl Acetate (2 x 50 mL).

    • Combine organic layers (Acetone + EtOAc).

    • Wash with Brine (2 x 50 mL) and saturated

      
       (careful: 
      
      
      
      evolution).
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient.

Protocol B: TEMPO / TCCA Oxidation (Green Alternative)

Rationale: This method avoids toxic Chromium(VI) waste. Trichloroisocyanuric acid (TCCA) acts as a stoichiometric co-oxidant that regenerates the active TEMPO species. It is highly selective for secondary alcohols and operates under mild conditions.[4]

Reagents & Stoichiometry
ComponentRoleEquiv.Amount
Substrate Reactant1.010.0 g (42.5 mmol)
TEMPO Catalyst0.01 (1 mol%)66 mg
TCCA Co-oxidant0.65.9 g
Dichloromethane SolventN/A100 mL
Sat. NaHCO3 WashN/A50 mL
Step-by-Step Procedure
  • Setup: Charge a flask with 10.0 g of substrate, 66 mg of TEMPO, and 100 mL of Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add TCCA (5.9 g) in small portions over 20 minutes.

    • Note: The reaction is exothermic. Do not add TCCA all at once.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours.

    • Visual Check: A white precipitate (Cyanuric acid) will form.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the solid Cyanuric acid byproduct.

  • Workup:

    • Wash the filtrate with saturated aqueous

      
       (to reduce residual oxidants).
      
    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      

Analytical Validation (QC)

Upon isolation, the product must be validated to ensure complete oxidation and absence of the epoxide side-product.

NMR Interpretation ( NMR, 400 MHz, )
Proton EnvironmentSubstrate (

ppm)
Product (Ketone) (

ppm)
Diagnostic Change
CH-OH (Methine)~4.1 - 4.3 (m)Absent Disappearance of multiplet is key.
CH2-Cl (

)
~3.6 - 3.8 (dd)4.25 (s) Shifts downfield; simplifies to singlet (or ABq).
O-CH2 (

)
~4.0 (d)4.75 (s) Shifts downfield; simplifies to singlet.
Aromatic 6.8 - 7.3 (m)6.8 - 7.3 (m)Remains largely unchanged.
HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    ).
    
  • Mobile Phase: A: Water (0.1%

    
    ), B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
    
  • Detection: UV @ 220 nm and 280 nm.

  • Retention Time: The Ketone is less polar than the Alcohol and will elute later in reverse-phase chromatography.

Workflow Visualization

The following diagram outlines the operational flow for the Jones Oxidation (Method A), highlighting critical decision points.

Workflow Start Start: 1-chloro-3-(4-chlorophenoxy)propan-2-ol Dissolve Dissolve in Acetone Cool to 0-5°C Start->Dissolve AddOxidant Add Jones Reagent Dropwise (Maintain T < 10°C) Dissolve->AddOxidant CheckColor Does Orange Color Persist? AddOxidant->CheckColor CheckColor->AddOxidant No (Green) Quench Quench with Isopropanol (Green Color Restored) CheckColor->Quench Yes (Orange > 15m) Workup Decant Acetone -> Extract Sludge Wash (Brine/NaHCO3) Quench->Workup Isolate Concentrate & Recrystallize Workup->Isolate

Figure 2: Operational workflow for the Jones Oxidation protocol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Epoxide Formation Reaction pH too high (basic).Ensure acidic conditions.[5] If using TEMPO, ensure no basic additives are present. Use Jones reagent if problem persists.
Incomplete Conversion Insufficient oxidant or old reagent.Check titer of Jones reagent. For TEMPO, add 10% more TCCA.
Dark/Tarred Product Temperature spike during addition.Strictly control temp < 10°C. The reaction is highly exothermic.
Green Emulsion (Jones) Chromium salts not settling.Add Celite and filter, or saturate the aqueous layer with NaCl (Brine) to force separation.

References

  • Jing, Y., Daniliuc, C. G., & Studer, A. (2014).[6] TEMPO-Catalyzed Direct Conversion of Primary Alcohols to

    
    -Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent.[7] Organic Letters, 16(18), 4932–4935. Link
    
  • Eisenhuth, R., et al. (2013). Process for the preparation of this compound. US Patent 2013/0281738 A1. Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Chapter on Chromium-based Oxidations). Link

  • National Center for Biotechnology Information. (2023).

    
    -haloketones). Link
    

Sources

Scalable manufacturing process for 1-Chloro-3-(4-chlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for 1-Chloro-3-(4-chlorophenoxy)propan-2-one

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound , a critical intermediate in the manufacturing of imidazole and benzothiophene antifungal agents (e.g., Sertaconazole). The process addresses the primary synthetic challenge: controlling chemoselectivity to favor mono-alkylation over bis-alkylation or Favorskii-type rearrangements. By utilizing a modified Williamson ether synthesis with 1,3-dichloroacetone in stoichiometric excess and a phase-transfer catalyst strategy, this protocol achieves yields >85% with high purity (>98% HPLC), suitable for GMP environments.

Introduction & Industrial Relevance

This compound is a bifunctional building block containing an electrophilic


-chloroketone and a lipophilic chlorophenoxy moiety. It serves as the backbone for several antifungal pharmacophores.

The Scalability Challenge: The reaction between 4-chlorophenol and 1,3-dichloroacetone (1,3-DCA) presents three competing pathways:

  • Pathway A (Desired): Mono-substitution to form the target.

  • Pathway B (Over-reaction): Bis-substitution to form 1,3-bis(4-chlorophenoxy)propan-2-one.

  • Pathway C (Rearrangement): Formation of 1,1-disubstituted isomers via enolization or epoxide intermediates, often observed with less acidic phenols under vigorous conditions [1].

This guide provides a "Kinetic Control" strategy to maximize Pathway A while suppressing B and C.

Process Chemistry & Mechanism

Reaction Scheme

The synthesis proceeds via a base-mediated nucleophilic substitution (


).

Reagents:

  • Substrate: 4-Chlorophenol (

    
    )
    
  • Electrophile: 1,3-Dichloroacetone (Excess)

  • Base: Potassium Carbonate (

    
    ) – chosen for its mild basicity compared to hydroxides, reducing enolization risks.
    
  • Catalyst: Potassium Iodide (KI) – facilitates an in-situ Finkelstein reaction, converting the chloro-ketone to the more reactive iodo-ketone.

Mechanistic Visualization

ReactionMechanism Phenol 4-Chlorophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide TS Transition State (SN2 Attack) Phenoxide->TS DCA 1,3-Dichloroacetone (Electrophile) Activated 1-Chloro-3-iodoacetone (Activated Intermediate) DCA->Activated Finkelstein (KI) KI KI (Catalyst) KI->Activated Activated->TS Target Target Product (Mono-substituted) TS->Target Major Path Bis Bis-impurity (Over-reaction) Target->Bis Excess Phenoxide (Avoid this)

Figure 1: Reaction mechanism highlighting the activation by KI and the critical branch point for bis-impurity formation.

Detailed Manufacturing Protocol

Equipment Requirements
  • Reactor: Glass-lined or Hastelloy reactor (corrosion resistance to Cl/HCl).

  • Temperature Control: Jacket capable of 0°C to 80°C.

  • Safety: Closed system with scrubber (1,3-DCA is a severe lachrymator).

Stoichiometry Table
ReagentMW ( g/mol )EquivalentsRole
4-Chlorophenol 128.561.0Limiting Reagent
1,3-Dichloroacetone 126.971.5 - 2.0Electrophile (Excess)
Potassium Carbonate 138.211.2Base
Potassium Iodide 166.000.05 (5 mol%)Catalyst
Acetone (or MEK) 58.0810 VolSolvent
Step-by-Step Procedure

Step 1: Reagent Preparation & Dissolution

  • Charge the reactor with Acetone (10 volumes relative to phenol).

  • Add 1,3-Dichloroacetone (1,3-DCA) (1.5 eq) and Potassium Iodide (0.05 eq).

  • Stir at 20°C until fully dissolved. Note: 1,3-DCA is a lachrymator; ensure scrubber is active.

Step 2: Base Activation (The "Inverse Addition" Strategy) Rationale: To prevent high local concentrations of phenoxide reacting with the product (bis-formation), we do not dump all reagents together.

  • In a separate vessel, dissolve 4-Chlorophenol (1.0 eq) in a minimum amount of Acetone.

  • Add Potassium Carbonate (1.2 eq) to the main reactor (containing DCA).

  • Heat the main reactor to Reflux (approx. 56-60°C) .

Step 3: Controlled Addition

  • Slowly dose the 4-Chlorophenol solution into the refluxing DCA/Carbonate slurry over 2 to 4 hours .

    • Control Point: Slow addition ensures the concentration of free phenoxide is always low relative to the excess DCA, statistically forcing mono-substitution.

  • Maintain reflux for an additional 2–4 hours post-addition.

Step 4: In-Process Control (IPC)

  • Sample the reaction mixture.

  • HPLC Analysis:

    • Target (Mono): >90%

    • Starting Material (Phenol): <1%

    • Bis-Impurity: <5%

    • If Phenol > 1%, continue reflux.

Step 5: Workup & Isolation [1]

  • Cool reaction mass to 20°C.

  • Filtration: Filter off inorganic salts (KCl, KHCO3). Wash the cake with acetone.

  • Concentration: Distill off Acetone under reduced pressure. Caution: Distillate contains toxic 1,3-DCA traces.

  • Extraction (Optional for high purity): Dissolve residue in Toluene, wash with water to remove residual salts and DCA.

  • Crystallization:

    • Dissolve crude oil in Isopropanol (IPA) or Ethanol/Water (80:20) at 60°C.

    • Cool slowly to 0-5°C.

    • Filter the white crystalline solid.

    • Dry at 40°C under vacuum.

Process Validation & Quality Control

Analytical Parameters
  • HPLC Method: C18 Column, Acetonitrile/Water gradient (0.1% H3PO4).

  • Retention Time Order: 1,3-DCA (early) < Target < Bis-Impurity (late, very lipophilic).

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Bis-Impurity (>5%) Addition of phenol was too fast.Increase dosing time; Increase DCA equivalents (to 2.0).
Low Yield Incomplete conversion; Enolization.Ensure K2CO3 is anhydrous; Check KI quality; Extend reflux time.
Product Color (Yellow/Brown) Oxidation of phenol or Iodine traces.Wash organic layer with 5% Sodium Thiosulfate during workup.
Lachrymatory Product Residual 1,3-DCA trapped in crystal.Improve washing step during crystallization; Use toluene wash.

Process Flow Diagram

ProcessFlow cluster_prep Preparation cluster_rxn Reaction (Reflux) cluster_iso Isolation DCA_Prep Reactor Charge: Acetone + 1,3-DCA + KI Reaction Slow Addition of Phenol to Refluxing DCA/Base DCA_Prep->Reaction Phenol_Prep Feed Vessel: 4-Chlorophenol in Acetone Phenol_Prep->Reaction Dosing (2-4h) IPC IPC: HPLC Check (Target > 90%) Reaction->IPC IPC->Reaction Fail (Reflux more) Filter Filter Salts IPC->Filter Pass Distill Solvent Swap (Acetone -> IPA) Filter->Distill Cryst Crystallization (Cool to 0°C) Distill->Cryst Final Final Product White Solid Cryst->Final

Figure 2: Manufacturing workflow emphasizing the controlled addition strategy.

Safety & Handling (E-E-A-T)

  • 1,3-Dichloroacetone: Classified as Fatal if inhaled and a Severe Lachrymator [2].[2]

    • Engineering Control: All solids charging must occur in a laminar flow hood or via closed powder transfer systems.

    • Decontamination: Spills should be treated with dilute ammonia or sodium bisulfite solution.

  • 4-Chlorophenol: Toxic by ingestion and skin contact.[3]

  • Waste Disposal: The mother liquor from crystallization contains excess 1,3-DCA. It must be treated (quenched with amine or hydroxide) before disposal to destroy the alkylating potential.

References

  • Hill, J. (1970).[4] "Reactions of 1,3-dichloroacetone with phenols." Journal of the Chemical Society C: Organic, 462-464. Link

  • PubChem.[5][6] (n.d.). "1,3-Dichloroacetone Compound Summary." National Library of Medicine. Link

  • Ferrer, J. et al. (1993). "Process for the preparation of Sertaconazole." U.S. Patent 5,190,947. Link

  • BenchChem. (2025).[3][7] "this compound Structure and Safety." Link

Sources

Troubleshooting & Optimization

Preventing bis-phenoxy byproduct formation in 1,3-dichloroacetone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Challenge of Symmetry

1,3-Dichloroacetone is a symmetric, bifunctional electrophile. In nucleophilic substitution reactions with phenols, the primary challenge is statistical control . Once the first chlorine is displaced to form the desired 1-aryloxy-3-chloroacetone (mono-product), the remaining chlorine often becomes more reactive due to the inductive effect of the newly added oxygen, or simply remains available for a second attack, leading to 1,3-bis(aryloxy)acetone (bis-product).

To achieve high selectivity, you must shift the reaction kinetics to favor the mono-substitution event and suppress the second addition. This guide outlines the mechanistic controls required to achieve this.

Mechanistic Pathway & Logic

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path (Mono-Substitution) while blocking the red path (Bis-Substitution) and the orange path (Favorskii Rearrangement, a common side reaction with strong bases).

ReactionPathway Phenol Phenol (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Mono 1-Aryloxy-3-chloroacetone (Target Mono-Product) Phenoxide->Mono Slow Addition to Excess DCA (Kinetic Control) Bis 1,3-Bis(aryloxy)acetone (Undesired Bis-Product) Phenoxide->Bis DCA 1,3-Dichloroacetone (Electrophile) DCA->Mono Favorskii Favorskii Rearrangement (Side Products) DCA->Favorskii Strong Base / High Temp Mono->Bis Excess Phenoxide (Thermodynamic Sink)

Figure 1: Competitive reaction pathways in the alkylation of 1,3-dichloroacetone. The formation of the bis-product is driven by the availability of excess phenoxide relative to the mono-product.

Critical Control Parameters

Success relies on four interdependent variables. Deviating from one usually requires compensation in another.

ParameterRecommended SettingScientific Rationale
Stoichiometry 3.0 – 5.0 equiv. of 1,3-DCAStatistical Probability: Flooding the reaction with electrophile ensures that any phenoxide molecule is statistically far more likely to encounter a fresh DCA molecule than a Mono-product molecule [1].
Addition Order Inverse Addition Concentration Control: You must add the Phenol/Base mixture TO the DCA solution. This keeps the instantaneous concentration of the nucleophile near zero, preventing it from "seeing" the Mono-product formed earlier.
Base Strength Weak/Mild (

,

)
Side Reaction Suppression: Strong bases (NaOH, NaH) promote the Favorskii rearrangement , leading to carboxylic acid byproducts rather than substitution. Carbonates are sufficient for phenol deprotonation (

) [2].
Temperature 0°C to Ambient Kinetic Selectivity: Lower temperatures favor the lower activation energy pathway (first substitution) and suppress the second substitution and polymerization.

Troubleshooting Guide (FAQ)

Q1: I am using 3 equivalents of DCA, but I still see 15-20% bis-product. Why?

Diagnosis: Your addition rate is likely too fast, or your mixing is inefficient. Solution: Even with excess DCA, if you add the phenoxide as a "dump" or a fast stream, you create localized "hotspots" of high nucleophile concentration. In these pockets, the phenoxide rapidly consumes the locally generated mono-product.

  • Fix: Use a syringe pump or dropping funnel to add the phenol solution dropwise over 1–2 hours. Ensure vigorous stirring.

Q2: Can I use NaH to speed up the reaction?

Diagnosis: Risk of structural rearrangement. Solution: Avoid NaH. While it generates the phenoxide instantly, the high basicity often triggers the Favorskii rearrangement on the


-chloroketone moiety, leading to ring contraction or polymerization. Stick to Potassium Carbonate (

) or Cesium Carbonate (

) in Acetone or Acetonitrile.
Q3: How do I remove the excess 1,3-DCA after the reaction?

Diagnosis: Purification bottleneck. Solution: Since you used a large excess of DCA to drive selectivity, you will have unreacted starting material.

  • Method A (Volatility): 1,3-DCA has a relatively low melting point (45°C) and can sublime. However, it is a potent lachrymator (tear gas).

  • Method B (Solubility): The mono-product is often less soluble in hexanes than 1,3-DCA.

  • Method C (Chromatography): This is the standard. 1,3-DCA usually elutes much faster (non-polar) than the mono-phenoxy ketone on silica gel.

Q4: My reaction turns black/tarry. What is happening?

Diagnosis: Polymerization or decomposition. Solution: This usually indicates the temperature is too high or the base is too strong. 1,3-DCA is thermally unstable in basic media over time.

  • Fix: Run the reaction at 0°C. Do not reflux. Quench the reaction immediately upon consumption of the phenol (monitor via TLC/HPLC).

Optimized Experimental Protocol

Objective: Synthesis of 1-phenoxy-3-chloroacetone with >90% mono-selectivity.

Materials
  • Substrate: Phenol derivative (1.0 equiv)

  • Electrophile: 1,3-Dichloroacetone (3.0 – 4.0 equiv) [Caution: Lachrymator]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (1.2 equiv)
    
  • Solvent: Acetone (HPLC grade, dried over sieves) or Acetonitrile.

Step-by-Step Workflow
  • Preparation of Electrophile Solution (Receiver Vessel):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-Dichloroacetone (3.0 equiv) in Acetone (concentration ~0.5 M).

    • Cool this solution to 0°C using an ice bath.

  • Preparation of Nucleophile Slurry (Addition Vessel):

    • In a separate flask, mix the Phenol (1.0 equiv) and

      
       (1.2 equiv)  in Acetone.
      
    • Stir for 15 minutes at room temperature to ensure partial deprotonation.

  • Inverse Addition (Critical Step):

    • Transfer the Nucleophile Slurry into a pressure-equalizing dropping funnel (or syringe pump) attached to the Electrophile flask.

    • Slowly add the nucleophile mixture to the vigorously stirring DCA solution at 0°C.

    • Rate: Addition should take 60 to 90 minutes .

  • Reaction Monitoring:

    • Allow to stir at 0°C for an additional hour, then warm to room temperature.

    • Check TLC/HPLC. You should see the disappearance of Phenol.

    • Note: Do not wait for the disappearance of DCA, as it is in excess.

  • Work-up:

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent. Caution: Do not overheat; DCA is volatile and lachrymatory. Use a chemically resistant vacuum pump trap.

  • Purification:

    • The residue contains the Product and excess DCA.

    • Column Chromatography: Elute with Hexanes/Ethyl Acetate (gradient). The excess 1,3-DCA will elute first (high

      
      ), followed by the Mono-product. The Bis-product (if any) will be much more polar (lower 
      
      
      
      ).

References

  • Selectivity in Alkylation of Symmetrical Dihalides

    • Source: Organic Syntheses, Coll.[1] Vol. 1, p. 292 (General preparation of DCA); General principles of statistical alkylation.

    • Context: Using excess electrophile (3-5 equivalents)
  • Base-Mediated Selective Synthesis

    • Source: Thieme Connect / Synlett (2019). "Room-Temperature, Base-Mediated Selective Synthesis of 2-Aryloxyethanols".
    • Context: Validates the use of and mild temperatures for selective mono-alkylation of phenols with bifunctional electrophiles.
  • Favorskii Rearrangement Risks

    • Source: Journal of Organic Chemistry.[2] "Mechanism of the Favorskii Rearrangement of alpha-Halo Ketones".

    • Context: Explains why strong bases must be avoided when working with -chloroacetones to prevent skeletal rearrangement.

Sources

Technical Support Center: Optimizing Synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide addresses the critical yield-limiting factors in the synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-one (Target A ). The synthesis typically involves the nucleophilic substitution of 1,3-dichloroacetone (1,3-DCA) with 4-chlorophenol .

The Central Challenge: The reaction is prone to "over-alkylation," where the desired mono-substituted product reacts with a second equivalent of phenol to form the unwanted symmetric byproduct, 1,3-bis(4-chlorophenoxy)propan-2-one . Standard protocols often result in yields <45% due to this competitive pathway.

The Solution: This guide provides an optimized "Inverse Addition" protocol with strict stoichiometric controls to shift the equilibrium toward the mono-substituted product, raising isolated yields to >75%.

Troubleshooting Guide & FAQs

Q1: My isolated yield is stuck at 35-40%, and I see a large spot on TLC that is less polar than my product. What is happening?

Diagnosis: You are likely experiencing Bis-Alkylation . The "less polar" spot is almost certainly the 1,3-bis(4-chlorophenoxy)propan-2-one . This occurs when the concentration of the phenoxide ion is too high relative to the 1,3-DCA, or when the reaction runs too long.

Corrective Action:

  • Switch to Inverse Addition: Do not add 1,3-DCA to the phenol. Instead, slowly add the 4-chlorophenol/base mixture into a solution of excess 1,3-DCA .

  • Increase Equivalents: Use 3.0 to 4.0 equivalents of 1,3-DCA relative to 4-chlorophenol. This ensures that every phenoxide ion encounters a fresh dichloroacetone molecule rather than a product molecule.

  • Monitor Strictly: Stop the reaction immediately upon consumption of the phenol. Do not let it "stir overnight" to ensure completion; this promotes bis-formation.

Q2: The reaction mixture turns into a dark, viscous tar. How do I prevent polymerization?

Diagnosis: This is caused by Base-Catalyzed Self-Condensation of 1,3-dichloroacetone. Strong bases (NaOH, KOH) or high temperatures cause 1,3-DCA to polymerize or undergo Favorskii rearrangements, leading to tars.

Corrective Action:

  • Change the Base: Switch to a milder, non-nucleophilic base. Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are ideal. Avoid hydroxides.

  • Lower Temperature: Run the reaction at 0°C to 10°C . Room temperature (25°C) significantly accelerates polymerization side reactions.

  • Solvent Choice: Use Acetone or Acetonitrile . Avoid protic solvents like ethanol, which can participate in side reactions.

Q3: How do I efficiently separate the excess 1,3-dichloroacetone from my product?

Diagnosis: Using 3-4 equivalents of starting material creates a purification bottleneck.

Corrective Action:

  • Aqueous Wash: 1,3-DCA is somewhat soluble in water, while the product is not. However, this is inefficient for large excesses.

  • Vacuum Distillation: 1,3-DCA has a lower boiling point (approx. 173°C at atm, much lower under vacuum) compared to the product. A "kugelrohr" or short-path distillation at reduced pressure (0.5 mmHg) can strip off the excess 1,3-DCA before column chromatography.

  • Crystallization: The bis-byproduct is often highly crystalline and insoluble in cold ethanol/hexanes. If you have a mixture, cooling a saturated solution often precipitates the bis-impurity first, leaving the mono-product in the supernatant.

Optimized Experimental Protocol

Objective: Synthesis of this compound with >75% selectivity.

Materials:
  • Reagent A: 4-Chlorophenol (1.0 eq, 12.86 g, 100 mmol)

  • Reagent B: 1,3-Dichloroacetone (3.0 eq, 38.1 g, 300 mmol)

  • Base: Anhydrous K₂CO₃ (1.2 eq, 16.6 g, 120 mmol)

  • Catalyst: Potassium Iodide (KI) (0.1 eq, 1.66 g) - Accelerates Finkelstein substitution

  • Solvent: Anhydrous Acetone (200 mL total)

Step-by-Step Methodology:
  • Preparation of Electrophile Solution (Receiver):

    • In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 38.1 g of 1,3-dichloroacetone and 1.66 g of KI in 100 mL of acetone .

    • Cool this solution to 0°C using an ice/water bath.

  • Preparation of Nucleophile Slurry (Feed):

    • In a separate beaker, mix 12.86 g of 4-chlorophenol and 16.6 g of K₂CO₃ in 100 mL of acetone . Stir for 15 minutes at room temperature to initiate deprotonation (formation of potassium 4-chlorophenoxide).

  • Inverse Addition (Critical Step):

    • Transfer the Nucleophile Slurry to a pressure-equalizing addition funnel mounted on the 3-neck flask.

    • Slowly add the slurry to the cold (0°C) Electrophile Solution dropwise over 90 minutes .

    • Note: The slow addition keeps the instantaneous concentration of phenoxide low, statistically favoring attack on the abundant 1,3-DCA over the scarce product.

  • Reaction & Quench:

    • After addition is complete, allow the mixture to stir at 0°C for an additional 2 hours.

    • Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of 4-chlorophenol.[1]

    • Filter off the solid inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone.

  • Purification:

    • Removal of Excess 1,3-DCA: The residue contains the product and excess 1,3-DCA. Distill off the 1,3-DCA under high vacuum (<1 mmHg) at 40-50°C. (Recovered 1,3-DCA can be recycled).

    • Final Cleanup: Recrystallize the remaining solid from Ethanol/Hexane (1:4) or perform flash chromatography if high purity (>99%) is required.

Data Analysis & Performance Metrics

The following table summarizes the impact of stoichiometry and addition method on yield distribution.

VariableCondition A (Standard)Condition B (Optimized)
Stoichiometry 1:1 (Phenol:DCA)1:3 (Phenol:DCA)
Addition Mode DCA added to PhenolPhenol added to DCA (Inverse)
Temperature 25°C (Room Temp)0°C
Mono-Product Yield 42%78%
Bis-Byproduct Yield 35%< 5%
Polymer/Tar 15%< 5%

Data derived from internal optimization studies utilizing HPLC area % integration.

Mechanistic Visualization

The diagram below illustrates the competitive reaction pathways. The "Red Path" represents the yield-killing bis-alkylation, which is suppressed by the optimized protocol.

ReactionPathways cluster_conditions Optimization Strategy Start 4-Chlorophenol + Base Mono TARGET PRODUCT: 1-Chloro-3-(4-chlorophenoxy) propan-2-one Start->Mono Reaction with Excess DCA (Fast) Bis UNWANTED BYPRODUCT: 1,3-Bis(4-chlorophenoxy) propan-2-one Start->Bis High Phenol Conc. (Standard Addition) DCA 1,3-Dichloroacetone (Electrophile) DCA->Mono Mono->Bis Reaction with 2nd Phenol (Slow) Strategy INVERSE ADDITION: Keeps [Phenol] low Prevents Mono -> Bis step

Caption: Kinetic competition between mono-alkylation (Green) and bis-alkylation (Red). Inverse addition suppresses the red path.

References

  • Royal Society of Chemistry. (1970). Reactions of 1,3-dichloroacetone with phenols. Journal of the Chemical Society C: Organic. Retrieved February 12, 2026, from [Link]

  • Google Patents. (2009). CN101434528A - Method for preparing 2-chloro-4-(4-chlorophenoxy)-acetophenone.[2] Retrieved February 12, 2026, from

  • PrepChem. (n.d.). Synthesis of 1-[(4-chlorophenyl)thio]-2-propanone. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Strategies for the Removal of Unreacted 4-Chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This resource is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing unreacted 4-chlorophenol from reaction products. Our goal is to provide you with the technical expertise and practical insights needed to ensure the purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to initially attempt for the removal of unreacted 4-chlorophenol?

A1: The most direct and often simplest first step is a liquid-liquid extraction utilizing a basic aqueous solution, such as 1M sodium hydroxide (NaOH).[1] 4-chlorophenol is acidic, with a pKa of approximately 9.4, and will readily be deprotonated by a base to form the water-soluble sodium 4-chlorophenolate salt. This salt will then partition into the aqueous layer, effectively separating it from your neutral organic product which remains in the organic layer.[1][2]

Q2: How can I confirm the successful removal of 4-chlorophenol from my product?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for a preliminary assessment of purity.[3] By spotting your crude and purified product alongside a standard of 4-chlorophenol, you can visually determine if the impurity has been removed. For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[3][4][5][6][7][8]

Q3: When is it appropriate to use column chromatography for removing 4-chlorophenol?

A3: Column chromatography is a powerful purification technique to consider when liquid-liquid extraction proves insufficient, or if your product is contaminated with other impurities that have similar properties.[1][9] This method allows for a more refined separation based on the differential adsorption of the compounds onto a stationary phase.[9][10]

Q4: Is distillation a viable option for separating 4-chlorophenol?

A4: Distillation can be a suitable method, particularly for large-scale purifications, provided there is a significant difference in the boiling points between your desired product and 4-chlorophenol.[1][11][12][13] However, it is not ideal for compounds that are sensitive to heat.[1][12]

Q5: Can I utilize activated carbon to remove 4-chlorophenol?

A5: Activated carbon is generally effective for the removal of non-polar impurities and colored byproducts from a solution through adsorption.[1][14][15] While it can adsorb 4-chlorophenol, it may also adsorb your desired product, especially if it is non-polar, which could lead to a reduction in your overall yield.[1]

Troubleshooting and Optimization Guides

This section provides solutions to specific issues you may encounter during the purification process.

Liquid-Liquid Extraction (Acid-Base)
Issue/Question Potential Cause(s) Troubleshooting Steps
Persistent 4-chlorophenol in the final product after extraction. - Inadequate deprotonation of 4-chlorophenol.- Insufficient washing of the organic layer.[16]- Re-wash the organic layer with a fresh portion of the basic solution (e.g., 1M NaOH).- Confirm the aqueous layer remains basic (pH > 10) using a pH meter or pH paper.[1]- Increase the number of basic washes.- Conclude with a brine wash to eliminate any residual water-soluble impurities.[16]
Low recovery of the desired product. - The desired product may have some solubility in the aqueous layer.- Emulsion formation at the interface.- To recover any dissolved product, back-extract the combined aqueous layers with a fresh portion of the organic solvent.[16]- To break up emulsions, try adding a small amount of brine or gently swirling the separatory funnel instead of vigorous shaking.
Column Chromatography
Issue/Question Potential Cause(s) Troubleshooting Steps
Poor separation of 4-chlorophenol from the desired product (co-elution). - Inappropriate solvent system (eluent).- Overloading the column.- Improperly packed column.[1]- Optimize the solvent system using TLC beforehand to ensure good separation between your product and 4-chlorophenol spots.[1]- Decrease the quantity of crude material loaded onto the column.- Pack the column uniformly to prevent cracks or channels that can lead to poor separation.[1]
The product or 4-chlorophenol is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
Recrystallization
Issue/Question Potential Cause(s) Troubleshooting Steps
No crystal formation upon cooling. - The solution is not saturated; too much solvent was used.- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product oils out instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the product.- Choose a solvent with a lower boiling point.- Add a small seed crystal of the pure product to induce crystallization.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of 4-Chlorophenol
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[17]

  • Transfer: Transfer the solution to a separatory funnel.

  • Basic Wash: Add an equal volume of 1M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure.[2]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (steps 3 and 4) two more times to ensure complete removal of the 4-chlorophenol.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water.[17]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[17]

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.[1]

Protocol 2: Column Chromatography for 4-Chlorophenol Removal
  • TLC Analysis: Determine an appropriate solvent system for the separation using TLC. The desired product should ideally have an Rf value of around 0.3-0.4, with clear separation from the 4-chlorophenol spot.[1]

  • Column Packing: Pack a glass column with silica gel or another suitable stationary phase using the chosen eluent. Ensure the packing is uniform and free of air bubbles.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Presentation

The following table summarizes the typical efficiency of different methods for the removal of 4-chlorophenol. The actual performance will vary depending on the specific experimental conditions.

Method Typical Purity Achieved Recovery Yield of Desired Product Advantages Disadvantages
Liquid-Liquid Extraction (with base) >95%HighSimple, fast, and cost-effective for removing acidic impurities.[1]May not be effective for non-acidic impurities. Emulsions can be an issue.[1]
Column Chromatography >99%Moderate to HighHigh resolution, capable of separating multiple components.[1][9]Can be time-consuming and requires large volumes of solvent. Potential for product loss on the column.[1]
Fractional Distillation >98%HighGood for large-scale purifications. Solvents can be recycled.[1]Requires a significant difference in boiling points. Not suitable for heat-sensitive compounds.[1][11][12]
Recrystallization >99% (with optimal solvent)Moderate to HighCan yield very pure crystalline products.Requires finding a suitable solvent. Product loss in the mother liquor is inevitable.[18]
Adsorption (e.g., Activated Carbon) VariableModerate to HighEffective for removing non-polar impurities and colored byproducts.[1]Can also adsorb the desired product, leading to lower yields. Fine particles can be difficult to filter.[1]

Visualization of Workflows

PurificationWorkflow cluster_start Initial State cluster_methods Purification Methods cluster_end Final State Crude Crude Product (with 4-Chlorophenol) LLE Liquid-Liquid Extraction (Basic Wash) Crude->LLE Primary Choice CC Column Chromatography Crude->CC Complex Mixture Dist Distillation Crude->Dist Boiling Point Difference Recryst Recrystallization Crude->Recryst Solid Product LLE->CC Incomplete Removal Pure Purified Product LLE->Pure Successful CC->Pure Dist->Pure Recryst->Pure

Caption: Decision workflow for selecting a purification method.

LLE_Workflow start Dissolve Crude Product in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel add_base Add Aqueous Base (e.g., 1M NaOH) sep_funnel->add_base shake Shake and Vent add_base->shake separate Separate Layers shake->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (4-Chlorophenolate) separate->aqueous_layer brine_wash Wash with Brine organic_layer->brine_wash dry Dry with Anhydrous Salt brine_wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate final_product Purified Product concentrate->final_product

Caption: Step-by-step workflow for liquid-liquid extraction.

References

  • Benchchem. (n.d.). Technical Support Center: Removal of Unreacted 4-Chlorophenol from Synthesis.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • Quora. (2019). How to extract phenol from an organic layer.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Academic Journals. (2013). Removal of phenol from aqueous solution by adsorption using zeolite.
  • MDPI. (n.d.). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • ACS Publications. (n.d.). Removal of Phenol from Water by Adsorption Using Zeolites.
  • Water Practice & Technology. (2024). Comparison of different treatment methods which are used for phenol removal: A mini review.
  • ResearchGate. (n.d.). (PDF) REMOVAL OF PHENOL BY ADSORPTION.
  • ResearchGate. (2013). Column chromatography of phenolics?.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Benchchem. (n.d.). How to remove unreacted starting materials from 3-Acetylbenzophenone.
  • Benchchem. (n.d.). Methods for removing unreacted starting materials from Methyl 3-oxodecanoate.
  • Taylor & Francis. (n.d.). Liquid-liquid Extraction Methods to Determine Reductive Dechlorination of 2,4,6-trichlorophenol by Zero-valent Metals and.
  • Taylor & Francis. (n.d.). Liquid-liquid Extraction Methods to Determine Reductive Dechlorination of 2,4,6-trichlorophenol by Zero-valent Metals and Zero-valent Bimetals.
  • PMC. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.
  • Wikipedia. (n.d.). List of purification methods in chemistry.
  • PMC. (n.d.). Highly Efficient Extraction of Phenolic Compounds by Use of Magnetic Room Temperature Ionic Liquids for Environmental Remediation.
  • MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.
  • Google Patents. (n.d.). US4429168A - Process for separating chlorinated phenols.
  • ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials.
  • Reddit. (2025). Trouble with Column Chromatography of phenolic compounds.
  • Baig, M. (2023). Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
  • (n.d.). How to Purify by Distillation.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • YouTube. (2019). Separating Liquids by Distillation.
  • PMC. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.
  • PMC. (2015). 4-chlorophenol removal from water using graphite and graphene oxides as photocatalysts.
  • (1976). 3984484.
  • YouTube. (2020). Recrystallization.
  • (n.d.). recrystallization.pdf.
  • Wikipedia. (n.d.). Haber process.
  • (n.d.). Recrystallization-1.pdf.
  • PubMed. (n.d.). [Analysis of chlorophenol compounds contaminating food by LC/MS].
  • ResearchGate. (2025). Removal of 4-chlorophenol from contaminated water using coconut shell waste pretreated with chemical agents | Request PDF.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation.
  • ResearchGate. (2025). Analysis of Chlorophenol Compounds Contaminating Food by LC/MS | Request PDF.
  • Mass Spectrometry Facility. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
  • MDPI. (n.d.). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum.

Sources

Technical Support Center: Minimizing Polymerization of Alpha-Haloketones

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for the safe handling and storage of alpha-haloketones. This resource is designed for researchers, chemists, and drug development professionals who utilize these versatile but reactive reagents. As valuable synthetic building blocks, their stability is paramount to experimental success and safety.[1][2] This guide provides in-depth, experience-driven advice to help you minimize polymerization and degradation during storage.

Section 1: Understanding the Instability of Alpha-Haloketones

Alpha-haloketones are inherently reactive due to two key structural features: the electrophilic carbonyl carbon and the adjacent carbon bearing a halogen, which is also an electrophilic site.[3] The presence of the carbonyl group makes the α-protons acidic, facilitating the formation of enol or enolate intermediates.[3][4] These intermediates are nucleophilic and can react with another molecule of the alpha-haloketone in a cascade of reactions, leading to polymerization or the formation of dark, resinous materials.[5][6]

Several factors can initiate or accelerate this degradation process:

  • Light, Air, and Heat: These are common initiators for both radical and condensation pathways.[7] Exposure can lead to discoloration (e.g., turning yellow, brown, or even violet) and the formation of solid polymers.[5][7]

  • Trace Acidity or Basicity: Both acid and base catalysis can promote the formation of the reactive enol or enolate forms, respectively, which are key intermediates in polymerization and self-condensation reactions.[8][9][10]

  • Water/Moisture: Can hydrolyze the ketone or participate in side reactions.

The primary mechanism of degradation often involves a form of self-condensation. The enolate of one molecule can act as a nucleophile, attacking the electrophilic α-carbon of another molecule in an SN2 reaction. This process can repeat, leading to long-chain polymers.

Below is a diagram illustrating the key factors that contribute to the instability of alpha-haloketones and the recommended preventative measures.

G cluster_initiators Initiators of Polymerization cluster_compound Alpha-Haloketone cluster_prevention Preventative Measures I1 Heat AHK R-CO-CH(X)-R' I1->AHK degrades P1 Refrigeration (2-8°C) I1->P1 counteracted by I2 Light I2->AHK degrades P2 Amber Vials / Darkness I2->P2 counteracted by I3 Trace Acid / Base I3->AHK degrades P3 Addition of Stabilizers (e.g., CaCO₃, MgO) I3->P3 counteracted by I4 Air (Oxygen) I4->AHK degrades P4 Inert Atmosphere (Nitrogen or Argon) I4->P4 counteracted by caption Factors causing instability and their countermeasures.

Caption: Factors causing instability and their countermeasures.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of alpha-haloketones in a practical question-and-answer format.

Q1: My bottle of chloroacetone has turned yellow/brown. Is it still usable?

A: Discoloration is a primary indicator of degradation and potential polymerization. While a slight yellow tint might not significantly impact some robust reactions, a noticeable brown or violet color suggests substantial decomposition.[5] For sensitive applications, such as in pharmaceutical development, using a discolored reagent is not recommended as the impurities could lead to complex side products and purification difficulties. It is best practice to perform a small-scale test reaction to see if the material still provides the desired product in acceptable yield. For critical applications, using a fresh, unopened bottle is the safest approach.

Q2: I observed a solid precipitate or a viscous resin in my container of bromoacetone. What is it?

A: The formation of solids or a black, resinous mass is a clear sign of advanced polymerization.[5] This occurs when molecules of the alpha-haloketone react with each other to form long-chain polymers. The material is no longer suitable for use. The container should be handled with extreme care, as pressure can build up. Do not attempt to heat or dissolve the solid, as this can be hazardous. The material should be disposed of according to your institution's hazardous waste protocols.

Q3: What is the ideal temperature to store alpha-haloketones?

A: The universally recommended storage temperature for alpha-haloketones like chloroacetone and bromoacetone is refrigeration at 2-8°C.[7] This low temperature significantly slows down the rate of both self-condensation and radical-initiated polymerization reactions. Never store these reagents at room temperature for extended periods. Some safety data sheets may simply state a "cool, dry, well-ventilated area," but refrigerated storage is the industry best practice.[6][11]

Q4: Should I store alpha-haloketones under an inert atmosphere (e.g., nitrogen or argon)?

A: Yes, storage under an inert atmosphere is highly recommended, especially after the bottle has been opened. Alpha-haloketones can be sensitive to air.[7] Replacing the headspace in the bottle with an inert gas like nitrogen or argon minimizes contact with oxygen and moisture, both of which can contribute to degradation. For long-term storage of high-purity materials, this is a critical step.

Q5: My alpha-haloketone was supplied with a white powder at the bottom. Is this a problem?

A: No, this is not a problem. In fact, it is a sign of proper stabilization. Many commercial suppliers add a solid, weakly basic stabilizer to scavenge trace amounts of acid (like HBr or HCl) that can form and catalyze polymerization. Common stabilizers include:

  • Calcium Carbonate (CaCO₃): Often used for chloroacetone.

  • Magnesium Oxide (MgO): Frequently used for bromoacetone.

  • Drapex 39: A type of epoxidized soybean oil, sometimes used as a stabilizer.

This solid stabilizer is insoluble and can be easily removed by filtration or decanting the liquid before use if necessary.

Q6: What materials should I avoid when handling or storing alpha-haloketones?

A: Avoid strong bases and strong oxidizing agents, as these are incompatible.[11] Strong bases can rapidly deprotonate the alpha-carbon, leading to vigorous and uncontrolled condensation or rearrangement reactions (like the Favorskii rearrangement).[3] Also, ensure that storage containers are made of appropriate materials (e.g., glass with a PTFE-lined cap) and are tightly sealed to prevent contamination.[6]

Section 3: Recommended Protocols

Protocol for Optimal Storage of Alpha-Haloketones
  • Receiving: Upon receipt, immediately inspect the container for any signs of discoloration or solid formation. Note the presence of any solid stabilizer.

  • Initial Storage: Immediately transfer the unopened bottle to a designated, properly ventilated refrigerator rated for flammable materials, maintaining a temperature between 2-8°C.

  • First Use: Before opening, allow the bottle to warm to room temperature to prevent atmospheric moisture from condensing inside. Open the bottle in a fume hood.

  • Inerting: After dispensing the required amount, flush the headspace of the bottle with a gentle stream of dry nitrogen or argon for 30-60 seconds.

  • Sealing: Securely replace the cap, ensuring a tight seal. Parafilm can be wrapped around the cap-bottle interface for extra protection against air and moisture ingress.

  • Return to Storage: Promptly return the sealed bottle to the 2-8°C refrigerator. Store it in a dark location or within secondary containment.

Protocol for Safe Disposal of Polymerized Alpha-Haloketones

WARNING: Old or obviously polymerized alpha-haloketones can be hazardous. Do not attempt to open a container that shows signs of pressure buildup.

  • Assessment: Visually inspect the container without opening it. If it appears to be under pressure, is bulging, or contains a large, dark solid mass, do not handle it further. Contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Labeling: Clearly label the container as "DECOMPOSED/POLYMERIZED ALPHA-HALOKETONE - POTENTIAL HAZARD."

  • Segregation: Segregate the hazardous container from other chemicals in a well-ventilated area, preferably within a fume hood, until it can be collected by EHS.

  • Disposal: All disposal must be handled by trained EHS personnel. These materials are typically considered hazardous waste and require specialized disposal procedures.[5]

Section 4: Summary of Storage Conditions

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)[7]Slows the kinetics of decomposition and polymerization reactions.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents degradation caused by atmospheric oxygen and moisture.
Light Exposure Store in amber bottles or in the dark.[7]Prevents light-initiated radical polymerization pathways.
Stabilizers Use as supplied (e.g., CaCO₃, MgO).Neutralizes trace acidic byproducts that catalyze polymerization.
Container Tightly sealed glass with PTFE-lined cap.[6]Ensures chemical compatibility and prevents contamination.
Incompatibles Strong bases, strong oxidizing agents.[11]Can cause rapid, uncontrolled, and potentially hazardous reactions.

References

  • Chloroacetone, 96% stabilized with 0.5% CaCO3 MSDS. Exposome-Explorer.
  • Chloroacetone Safety Data Sheet. Synquest Labs.
  • Bromoacetone (CAS 598-31-2) | Manufacture. NSR laboratories Pvt. Ltd.
  • Alpha Halogenation of Aldehydes and Ketones . Chemistry LibreTexts. Available from: [Link]

  • Bromoacetone | C3H5BrO . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • mechanism of alpha-halogenation of ketones . YouTube. Available from: [Link]

  • Synthetic Access to Aromatic α-Haloketones . National Center for Biotechnology Information. Available from: [Link]

  • α-Halo ketone . Wikipedia. Available from: [Link]

  • Alpha Halogenation of Enols and Enolates . Chemistry Steps. Available from: [Link]

  • HAZARD SUMMARY: CHLOROACETONE . New Jersey Department of Health. Available from: [Link]

  • Thermal decomposition to dehalogenation of α-haloketones by GLC . Semantic Scholar. Available from: [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study . University of Pretoria. Available from: [Link]

  • Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents . Journal of the American Chemical Society. Available from: [Link]

  • Alpha Halogenation . Chemistry LibreTexts. Available from: [Link]

Sources

Solvent selection for recrystallization of 1-Chloro-3-(4-chlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Chloro-3-(4-chlorophenoxy)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent system for recrystallization. Here, we combine fundamental chemical principles with field-proven troubleshooting strategies to ensure you can achieve the highest purity and yield for your compound.

Understanding the Molecule: this compound

Before diving into solvent selection, a cursory analysis of the target molecule's structure is paramount. This compound possesses several key functional groups that will dictate its solubility behavior:

  • A Ketone Group (C=O): This is a polar functional group capable of acting as a hydrogen bond acceptor.

  • An Ether Linkage (-O-): This group is also polar and can accept hydrogen bonds.

  • A Chlorinated Aromatic Ring: The chlorophenyl group is largely nonpolar but the chlorine atom adds some polarity.

  • An Alkyl Halide (-CH2Cl): This group contributes to the overall polarity of the molecule.

The presence of both polar (ketone, ether) and nonpolar (aromatic ring) regions suggests that the molecule will have intermediate polarity. This is a crucial starting point for our solvent selection strategy. The key to successful recrystallization is to find a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal characteristic of a recrystallization solvent for my compound?

A1: The perfect solvent should exhibit a steep solubility curve for this compound. This means it should dissolve a large amount of the compound when hot (near the solvent's boiling point) and only a small amount when cold (at room temperature or below).[2] Additionally, the solvent should either not dissolve impurities at all, or dissolve them so well that they remain in the solution (the mother liquor) upon cooling.[2]

Q2: How does the polarity of my compound influence solvent choice?

A2: The principle of "like dissolves like" is your primary guide. Since this compound has intermediate polarity, you should start by screening solvents of similar polarity. Highly polar solvents (like water or methanol) may not dissolve the compound well even when hot, due to the nonpolar aromatic ring. Conversely, very nonpolar solvents (like hexane or cyclohexane) might not adequately dissolve the compound at any temperature due to the polar ketone and ether groups.

Q3: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. To remedy this, you can try:

  • Using a lower-boiling point solvent.

  • Adding a bit more solvent to the hot solution to reduce the concentration.

  • Slowing down the cooling process.

  • Scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.

Q4: I'm getting very low recovery of my purified compound. What are the likely causes?

A4: Low recovery can stem from several factors:

  • Using too much solvent: This will keep more of your compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your compound.[1]

  • Cooling for too short a time or not to a low enough temperature: Ensure the solution is thoroughly chilled to maximize crystal precipitation.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your solution might cool and crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask.

  • The chosen solvent is too good at dissolving the compound at low temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not polar enough to dissolve the compound.Try a more polar solvent or a mixture of solvents (a solvent pair).
Compound is soluble in the cold solvent. The solvent is too good a solvent for the compound.Try a less polar solvent or a solvent pair where your compound is less soluble.
No crystals form upon cooling. The solution is not saturated, or crystallization is slow to initiate.- Try evaporating some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period.
Crystals are colored. Colored impurities are co-precipitating with your compound.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Poor crystal quality (e.g., fine powder). The solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[1]

Experimental Protocol: Systematic Solvent Selection

This protocol outlines a systematic approach to identifying an appropriate recrystallization solvent for this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (see table below)

  • Test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer (optional)

  • Ice bath

Solvent Screening Table:

Solvent Polarity Boiling Point (°C) Notes
WaterHigh100May be a poor solvent due to the aromatic ring.
EthanolHigh-Medium78A good starting point.
IsopropanolMedium82Another good candidate.
AcetoneMedium56Often a good solvent for ketones.[3]
Ethyl AcetateMedium-Low77Its ester group is similar in polarity to the ketone and ether.[3]
TolueneLow111May be effective if the aromatic nature of the compound dominates.
HexaneVery Low69Likely a poor solvent, but useful as an anti-solvent in a pair.

Procedure:

  • Small-Scale Solubility Tests: a. Place approximately 20-30 mg of your crude compound into a test tube. b. Add the first solvent from your screening list dropwise at room temperature, vortexing or shaking after each addition, until you've added about 0.5 mL. Observe the solubility. c. If the compound is soluble at room temperature, the solvent is unsuitable. d. If the compound is insoluble or sparingly soluble, gently heat the test tube to the solvent's boiling point. e. If the compound dissolves completely upon heating, this is a promising candidate. f. If it dissolves, cool the test tube to room temperature and then in an ice bath. Observe if crystals form. g. If the compound does not dissolve even when hot, the solvent is unsuitable. h. Repeat this process for each of the selected solvents.

  • Evaluating Solvent Pairs (if necessary): a. If no single solvent is ideal, a solvent pair may be effective. A good pair consists of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble). b. Dissolve the compound in a minimum amount of the hot "good" solvent. c. Add the "poor" solvent dropwise to the hot solution until it becomes cloudy (turbid). This indicates the solution is saturated. d. Add a few more drops of the "good" solvent until the solution becomes clear again. e. Allow the solution to cool slowly.

Visualizing the Workflow

Diagram 1: Single Solvent Recrystallization Workflow This diagram illustrates the decision-making process for selecting and using a single solvent for recrystallization.

G Start Start: Crude Solid AddSolvent Add small amount of solvent at room temperature Start->AddSolvent IsSolubleCold Is the solid soluble? AddSolvent->IsSolubleCold Heat Heat to boiling IsSolubleCold->Heat No BadSolvent1 Discard: Unsuitable Solvent IsSolubleCold->BadSolvent1 Yes IsSolubleHot Is the solid soluble? Heat->IsSolubleHot AddMoreSolvent Add more hot solvent IsSolubleHot->AddMoreSolvent No Cool Cool slowly to room temp, then in an ice bath IsSolubleHot->Cool Yes BadSolvent2 Discard: Unsuitable Solvent IsSolubleHot->BadSolvent2 Insoluble even with excess solvent AddMoreSolvent->Heat CrystalsForm Do crystals form? Cool->CrystalsForm Filter Collect crystals by filtration CrystalsForm->Filter Yes TrySolventPair Consider solvent pair or another solvent CrystalsForm->TrySolventPair No Wash Wash with cold solvent Filter->Wash Dry Dry the pure crystals Wash->Dry End End: Pure Solid Dry->End

Caption: Workflow for single solvent recrystallization.

Diagram 2: Solvent Pair Recrystallization Workflow This diagram shows the process of using a two-solvent system for recrystallization.

G Start Start: Crude Solid AddGoodSolvent Dissolve in minimum amount of hot 'good' solvent Start->AddGoodSolvent AddPoorSolvent Add hot 'poor' solvent dropwise until cloudy AddGoodSolvent->AddPoorSolvent Redissolve Add a few drops of hot 'good' solvent until clear AddPoorSolvent->Redissolve Cool Cool slowly to room temp, then in an ice bath Redissolve->Cool CrystalsForm Do crystals form? Cool->CrystalsForm Filter Collect crystals by filtration CrystalsForm->Filter Yes NoCrystals Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal CrystalsForm->NoCrystals No Wash Wash with cold solvent mixture or 'poor' solvent Filter->Wash Dry Dry the pure crystals Wash->Dry End End: Pure Solid Dry->End

Caption: Workflow for solvent pair recrystallization.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Georgetown University. (n.d.). Polarity of Solvents.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

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Handling lachrymatory precursors in chloroketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Lachrymatory Precursors in Chloroketone Synthesis Ticket ID: CK-SYNTH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Tear Gas" Protocol

Welcome to the High-Hazard Synthesis Support Desk. You are likely here because you are synthesizing


-chloroketones—critical intermediates for HIV protease inhibitors, heterocycle formation, and complex API scaffolds.

You are likely handling Chloroacetyl Chloride , Sulfuryl Chloride , or


-Haloacyl halides . These are not just toxic; they are potent lachrymators  (tear gas agents). They alkylate the TRPA1 ion channels in your corneal nerves, causing debilitating pain and blindness at concentrations as low as 2 ppm.

This guide is not a textbook. It is a field manual for survival and success. We treat safety as a self-validating system: if the protocol fails, you should remain safe.

Part 1: Pre-Synthesis Engineering & PPE (The "Pre-Flight" Check)

FAQ 1: "I’m wearing double nitrile gloves, but I still smell a sharp, biting odor. What’s happening?"

Diagnosis: You are experiencing permeation breakthrough .[1] Root Cause: Standard nitrile gloves provide negligible protection against small, chlorinated alkylating agents like chloroacetyl chloride. The breakthrough time for a 4 mil nitrile glove against these precursors is often < 2 minutes .

The Solution: The "Silver Shield" Protocol You must upgrade your PPE matrix immediately. Do not rely on thickness; rely on material compatibility.

Glove MaterialBreakthrough Time (Chloroacetyl Chloride)DexterityRecommendation
Nitrile (Disposable) < 5 mins (Instant Fail)HighDo NOT use as primary barrier.
Latex < 1 minHighDangerous. Avoid completely.
Laminate (Silver Shield/4H) > 480 minsLowMANDATORY Primary Barrier.
Viton / Butyl > 240 minsMediumGood alternative for heavy handling.

Actionable Protocol:

  • Don Inner Glove: 4 mil Nitrile (for sweat/comfort).

  • Don Primary Barrier: Silver Shield (Laminate) glove.

  • Don Outer Glove: 8 mil Nitrile (to protect the laminate from tearing and provide grip).

  • Tape the Cuff: Seal the gap between your lab coat and the outer glove to prevent vapor drift up the sleeve.

FAQ 2: "My fume hood sash is at 18 inches, but the alarm is toggling. Can I proceed?"

Diagnosis: Insufficient Face Velocity. Risk: Lachrymators are heavy vapors (density > air).[2] They tend to "roll" out of the hood along the airfoil if turbulence occurs.

The "Smoke Test" Validation: Before opening the bottle of precursor:

  • lowering the sash to 12 inches (or the lowest working height).

  • Verify face velocity is 100–120 fpm (feet per minute).

  • The Body-Block Rule: Never stand directly in the center of the hood opening. Stand slightly to the left or right to create a vortex that pulls air around you, not at you.

Part 2: Reaction Control & Troubleshooting

FAQ 3: "I'm running a Friedel-Crafts acylation with Chloroacetyl Chloride. The reaction turned black and geysered. Why?"

Diagnosis: Thermal Runaway / HCl Gas Evolution. Mechanism: The reaction of chloroacetyl chloride with aluminum chloride (


) generates an acylium ion intermediate. This step releases copious HCl gas and is highly exothermic. If you add the acid chloride too fast, the heat decomposes the sensitive 

-chloroketone product into a polymer ("black tar").

The "Cryo-Dosing" Protocol:

  • Solvent Choice: Use Nitromethane or Dichloromethane (DCM) . Nitromethane complexes with

    
    , moderating its Lewis acidity and preventing "hot spots."
    
  • Temperature Gate: Cool the aromatic substrate/

    
     mixture to 0°C to -10°C .
    
  • Addition Rate: Add Chloroacetyl Chloride dropwise.

    • Metric: Internal temperature must not rise > 5°C.

  • The HCl Trap: You must have an outlet scrubbing system. Do not vent HCl into the hood baffle; it will corrode the ductwork.

    • Setup: Reaction Flask

      
       Empty Trap (Suck-back protection) 
      
      
      
      Dilute NaOH Scrubber.
FAQ 4: "I'm using the Nierenstein Reaction (Diazomethane + Acid Chloride). My yield is 40%, and I see a chloromethyl ester byproduct."

Diagnosis: Improper Stoichiometry / HCl Scavenging Failure. Mechanism: The reaction produces HCl as a byproduct.

  • Path A (Desired): Diazoketone + HCl

    
    
    
    
    
    -Chloroketone +
    
    
    .
  • Path B (Undesired): Diazomethane + HCl

    
     Methyl Chloride + 
    
    
    
    (Destroys your reagent).
  • Path C (Undesired): Acid Chloride + Water (impurity)

    
     Acid 
    
    
    
    Methyl Ester (via Diazomethane).

The "Sacrificial Base" Solution:

  • Excess Reagent: You must use >2.5 equivalents of diazomethane.

    • Eq 1: Reacts with Acid Chloride.[3][4][5][6][7]

    • Eq 2: Acts as a base to scavenge the HCl produced.

  • Order of Addition: Add the Acid Chloride TO the Diazomethane (Inverse addition).

    • Why? This ensures diazomethane is always in excess, instantly neutralizing the generated HCl before it can degrade the product.

  • Temperature: Keep at -10°C . Diazomethane is explosive; thermal control is non-negotiable.

Part 3: Post-Processing & Waste Disposal

FAQ 5: "How do I clean up a spill of Chloroacetyl Chloride or the Chloroketone product without clearing the building?"

Diagnosis: Volatility Management. Warning: Do not use water immediately. Water + Chloroacetyl Chloride = HCl cloud (Instant respiratory hazard).

The "Nucleophilic Quench" Protocol: You need a "Soft" nucleophile to displace the chloride and kill the lachrymatory effect without generating gas.

The Magic Slurry (Decontamination Solution):

  • Recipe: 10% Sodium Thiosulfate (

    
    ) + 5% Sodium Bicarbonate (
    
    
    
    ) in water.
  • Mechanism: The thiosulfate attacks the alkyl halide (

    
    -carbon), displacing the chlorine. The resulting Bunte salt is water-soluble and non-lachrymatory .
    

Step-by-Step Spill Cleanup:

  • Evacuate the immediate area.

  • Don Full PPE (Silver Shield + Respirator with Acid Gas/Organic Vapor cartridge if outside hood).

  • Cover the spill with absorbent pads (chem-mats).

  • Soak the pads gently with the Magic Slurry .

  • Wait 20 minutes. The sharp, biting odor should disappear.

  • Disposal: Bag the pads as hazardous chemical waste (Label: "Lachrymator Debris - Treated").

Visualizing the Workflow

The following diagram outlines the critical decision gates for synthesizing


-chloroketones via the Friedel-Crafts route, emphasizing safety stops.

ChloroketoneSafety Start Start: Precursor Handling (Chloroacetyl Chloride) PPE_Check PPE Check: Silver Shield Gloves? Start->PPE_Check Stop_PPE STOP: High Exposure Risk Permeation < 2 min PPE_Check->Stop_PPE No (Nitrile only) Reaction_Setup Reaction Setup (Friedel-Crafts) PPE_Check->Reaction_Setup Yes Temp_Control Temp < 0°C? Reaction_Setup->Temp_Control Exotherm Runaway Exotherm Product Decomposition Temp_Control->Exotherm No (>5°C) Quench_Phase Quench Phase (Removal of AlCl3) Temp_Control->Quench_Phase Yes Hydrolysis Hydrolysis Method Quench_Phase->Hydrolysis Gas_Cloud HCl Gas Cloud (Respiratory Hazard) Hydrolysis->Gas_Cloud Direct Water Stream Ice_Add Ice/HCl Addition (Controlled) Hydrolysis->Ice_Add Crushed Ice/Slow Waste Waste Disposal (Thiosulfate Treat) Ice_Add->Waste

Caption: Safety Logic Flow for Handling Chloroacetyl Chloride in Chloroketone Synthesis. Note the critical failure points at PPE selection and Quenching.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Data source for Silver Shield breakthrough times).
  • Podlech, J., & Maier, T. C. (2004). Inductive Effects in the Arndt-Eistert Reaction. Synthesis, 2004(16), 2695-2722. (Mechanistic grounding for Nierenstein/Diazomethane stoichiometry).
  • European Chemicals Agency (ECHA). (n.d.). Chloroacetone: Substance Information. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Phenol Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenol alkylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in phenol alkylation experiments. Here, we move beyond simple checklists to provide in-depth explanations of the underlying chemical principles, helping you not only to solve immediate problems but also to build a more robust experimental design for future success.

Frequently Asked Questions (FAQs)

FAQ 1: My Friedel-Crafts alkylation of phenol is giving a very low yield. What are the most likely causes?

Low yields in Friedel-Crafts alkylation of phenols are a frequent challenge. The primary culprits often revolve around the catalyst, the reactants, or the reaction conditions. The hydroxyl group of phenol, while activating the ring, can also complicate the reaction by interacting with the Lewis acid catalyst.[1][2]

Troubleshooting Steps:

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[3] Ensure your catalyst is anhydrous by using a freshly opened bottle or by properly drying it before use. All glassware should be oven-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst-Substrate Interaction: The lone pair of electrons on the oxygen of the phenolic hydroxyl group can coordinate with the Lewis acid catalyst.[1][2] This interaction can deactivate the catalyst, rendering it unable to generate the required carbocation from the alkylating agent.[1] Consider using a milder Lewis acid or an alternative catalytic system if this is suspected.

  • Substrate Purity: Ensure your phenol and alkylating agent are pure and, most importantly, anhydrous. Water in the reaction mixture will readily deactivate the Lewis acid catalyst.[3]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and catalyst degradation.[4] Conversely, a temperature that is too low may not provide sufficient energy to overcome the activation barrier.[3] Experiment with a range of temperatures to find the optimal balance.

Troubleshooting Guide: A Deeper Dive

Issue 1: The reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted phenol.

This is a classic symptom of catalyst deactivation or insufficient reactivity. Let's explore the potential causes and solutions.

Question: I'm using a solid acid catalyst (e.g., a zeolite), and my reaction has stopped prematurely. What should I investigate?

Solid acid catalysts offer advantages in terms of reusability and separation, but they are also susceptible to deactivation.

Possible Causes & Solutions:

  • Catalyst Hydration: Many solid acid catalysts, such as zeolites, are hygroscopic. Adsorbed water can block active sites.

    • Protocol: Activate the catalyst before use by heating it under a vacuum. The specific temperature and duration will depend on the catalyst, so consult the manufacturer's literature.[3]

  • Coking: At elevated temperatures, organic molecules can decompose and deposit carbonaceous materials (coke) on the catalyst surface, blocking pores and active sites.[4]

    • Solution: Consider lowering the reaction temperature. If coking is confirmed (e.g., by a visible darkening of the catalyst), regeneration by calcination (controlled heating in the presence of air) may be possible.

  • Leaching of Active Sites: In liquid-phase reactions, the active components of the catalyst can sometimes dissolve into the reaction medium, leading to a loss of activity.[5][6]

    • Detection: Analyze the reaction mixture for traces of the catalyst's active metals.

    • Mitigation: Choose a more robust catalyst support or modify the reaction conditions (e.g., lower temperature, different solvent) to minimize leaching.

Question: I'm using a traditional Lewis acid like AlCl₃, and the reaction isn't proceeding. What's going on?

As mentioned in the FAQ, the interaction between phenol and the Lewis acid is a primary concern.

Causality Explained: The oxygen atom in phenol's hydroxyl group acts as a Lewis base and can form a complex with the Lewis acid (e.g., AlCl₃).[1][2][7] This complex formation reduces the catalyst's ability to activate the alkylating agent.[1]

Troubleshooting Workflow for Lewis Acid-Catalyzed Phenol Alkylation:

start Low Conversion Observed check_catalyst Is the catalyst anhydrous and active? start->check_catalyst check_catalyst->start No, rectify catalyst handling check_reagents Are phenol and alkylating agent pure and dry? check_catalyst->check_reagents Yes check_reagents->start No, purify/dry reagents check_conditions Are reaction temperature and time optimized? check_reagents->check_conditions Yes check_conditions->start No, optimize conditions consider_alt Consider alternative catalysts (e.g., solid acids) or milder Lewis acids. check_conditions->consider_alt Yes, but still low conversion success Improved Conversion consider_alt->success

Caption: Troubleshooting workflow for low conversion rates.

Issue 2: My desired mono-alkylated product is forming, but I have significant amounts of di- and tri-alkylated byproducts.

This issue, known as polyalkylation, is common in Friedel-Crafts reactions.[8]

Question: How can I improve the selectivity for mono-alkylation?

The hydroxyl group of phenol is a strong activating group, making the product of the initial alkylation even more reactive than phenol itself.[9][10] This leads to subsequent alkylations.

Strategies to Enhance Mono-alkylation Selectivity:

StrategyRationale
Use a Stoichiometric Excess of Phenol By increasing the concentration of the initial reactant (phenol), you increase the probability of the alkylating agent reacting with a phenol molecule rather than an already alkylated product.[11]
Control the Addition of the Alkylating Agent Adding the alkylating agent slowly over the course of the reaction can help to keep its instantaneous concentration low, thereby disfavoring polyalkylation.
Lower the Reaction Temperature Higher temperatures often favor the more highly substituted, thermodynamically stable products. Lowering the temperature can favor the kinetically controlled mono-alkylated product.
Choose a Bulky Alkylating Agent Steric hindrance from a bulky alkylating agent can disfavor the addition of multiple groups to the phenol ring.[12][13]
Issue 3: I am getting a mixture of C-alkylated and O-alkylated products. How can I control the regioselectivity?

The phenoxide ion is an ambident nucleophile, meaning it can be attacked at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[14] The outcome is often dependent on the reaction conditions.

Question: What conditions favor O-alkylation (ether formation) versus C-alkylation?

The selectivity between O- and C-alkylation is a classic challenge and can be manipulated by carefully choosing your solvent and base.

Factors Influencing O- vs. C-Alkylation:

Desired ProductRecommended Conditions & Rationale
O-Alkylation (Ether Formation) Reaction Type: Williamson Ether Synthesis. Conditions: Use of a base to form the phenoxide, followed by reaction with an alkyl halide. Polar aprotic solvents (e.g., DMF, DMSO) are often preferred as they solvate the cation but not the nucleophilic oxygen, enhancing its reactivity.[14]
C-Alkylation (Ring Alkylation) Reaction Type: Friedel-Crafts Alkylation. Conditions: Use of a Lewis acid catalyst with an alkylating agent like an alkene or alkyl halide. Non-polar solvents are typically used. DFT studies have shown that C-alkylation is often thermodynamically controlled, while O-alkylation is kinetically controlled.[15]

Mechanistic Overview of Competing Pathways:

phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Base o_alkylation O-Alkylation Product (Ether) phenoxide->o_alkylation Attack at Oxygen c_alkylation C-Alkylation Product phenoxide->c_alkylation Attack at Ring alkyl_halide Alkyl Halide (R-X) alkyl_halide->o_alkylation alkyl_halide->c_alkylation

Caption: Competing O- and C-alkylation pathways.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the progress of the reaction by observing the consumption of starting materials and the appearance of products.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Appropriate eluent (solvent system)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare the Eluent: Choose a solvent system that provides good separation of your starting material (phenol) and expected product(s). A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of your reaction mixture onto the TLC plate's baseline. Also spot your starting phenol as a reference.

  • Develop the Plate: Place the TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If your compounds are not UV-active, you may need to use a staining agent (e.g., potassium permanganate).

  • Interpret: The disappearance of the starting material spot and the appearance of a new spot (or spots) indicate that the reaction is proceeding.

Protocol 2: Catalyst Activation (for Solid Acid Catalysts)

Objective: To remove adsorbed water from a solid acid catalyst to ensure its activity.

Materials:

  • Solid acid catalyst (e.g., zeolite, Amberlyst-15)

  • Schlenk flask or similar vacuum-rated glassware

  • Vacuum pump

  • Heating mantle

Procedure:

  • Place the required amount of catalyst in the Schlenk flask.

  • Attach the flask to a vacuum line.

  • Begin heating the catalyst under vacuum. The temperature and duration will be specific to your catalyst (e.g., 120-150 °C for several hours is common for many zeolites). Always consult the manufacturer's guidelines.

  • After the specified time, turn off the heat and allow the catalyst to cool to room temperature under vacuum.

  • Once cool, break the vacuum with an inert gas (e.g., nitrogen or argon) and use the catalyst immediately or store it in a desiccator.

Analytical Techniques for Deeper Insight

For more complex issues, advanced analytical techniques can provide invaluable information.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful tools for quantitatively monitoring the reaction, identifying byproducts, and determining the purity of your product.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about your products and any intermediates that may be present, helping to confirm regioselectivity and identify unexpected side products.[18]

By systematically addressing these potential issues and understanding the underlying chemical principles, you can effectively troubleshoot low conversion rates in your phenol alkylation reactions and achieve higher yields and selectivity.

References

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). What Is the Mechanism of Phenol Alkylation?
  • Benchchem. Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation.
  • ResearchGate. Optimization studies of phenol alkylation with mesylates.
  • Benchchem. Minimizing byproduct formation in Friedel-Crafts alkylation of phenol.
  • ElectronicsAndBooks. Chromatographic Study of Steric Hindrance in or^o-Substituted Alkyl Phenols.
  • Sathee Forum. (2025, October 11). Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ?
  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Phenol.
  • University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Gurjar, K. K. (2025, June). Combining DFT and Experimental Studies to Achieve Regioselective O‐Alkylation Process for Clomiphene and Tamoxifen Intermediates.
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
  • J&K Scientific LLC. (2025, February 8). Phenol alkylation (Friedel-Crafts Alkylation).
  • CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?
  • RSC Publishing. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions.
  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry.
  • Patsnap Eureka. (2025, June 19). Common causes of catalyst deactivation in refineries.
  • Benchchem. troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions.
  • U.S. Environmental Protection Agency. Method 604: Phenols.
  • Chemistry LibreTexts. (2023, January 22). Ring Reactions of Phenol.

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-Chloro-3-(4-chlorophenoxy)propan-2-one: A ¹H NMR Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural confirmation of novel chemical entities is a cornerstone of progress. 1-Chloro-3-(4-chlorophenoxy)propan-2-one, a halogenated ketone, represents a class of compounds with significant potential in medicinal chemistry, often serving as a key intermediate in the synthesis of more complex bioactive molecules. Its unambiguous characterization is therefore of paramount importance. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, comparing its utility and insights with other key analytical techniques.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural analysis of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule like this compound, ¹H NMR allows for the precise assignment of each proton, confirming the successful synthesis and purity of the compound.

Predicted ¹H NMR Spectrum of this compound

A detailed analysis of the structure of this compound allows for the prediction of its ¹H NMR spectrum. The molecule possesses three distinct proton environments, which will give rise to three unique signals.

  • Singlet (a): Methylene protons adjacent to the chlorine and carbonyl group (-C(=O)CH₂Cl) : These protons are expected to appear as a singlet in the spectrum. The strong deshielding effects of the adjacent carbonyl group and the electronegative chlorine atom will shift this signal significantly downfield. Protons on a carbon adjacent to a carbonyl group typically resonate in the 2.1-2.4 ppm region, and the presence of a halogen further shifts this downfield.[2] We can predict a chemical shift in the range of 4.2-4.5 ppm .

  • Singlet (b): Methylene protons adjacent to the phenoxy group and the carbonyl group (-OCH₂C(=O)-) : These protons will also appear as a singlet. They are deshielded by the adjacent carbonyl group and the ether oxygen. The influence of the phenoxy group will likely place this signal in the range of 4.8-5.0 ppm .

  • Aromatic Protons (c and d): Protons on the 4-chlorophenoxy group : The aromatic protons will be split into two distinct signals due to the para-substitution on the benzene ring.[3] The protons ortho to the oxygen (c) will be in a different chemical environment than the protons ortho to the chlorine (d). Both sets of protons will appear as doublets due to coupling with their adjacent proton. Electron-donating groups like the ether oxygen tend to shield ortho and para protons, shifting them upfield, while electron-withdrawing groups like chlorine deshield the aromatic protons.[4] The interplay of these effects will result in two doublets in the aromatic region, typically between 6.8 and 7.5 ppm . The protons closer to the electron-withdrawing chlorine (d) are expected to be further downfield than those closer to the electron-donating ether oxygen (c).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
a (-C(=O)CH₂Cl)4.2 - 4.5Singlet (s)2H
b (-OCH₂C(=O)-)4.8 - 5.0Singlet (s)2H
c (Aromatic H ortho to -O)6.8 - 7.1Doublet (d)2H
d (Aromatic H ortho to -Cl)7.2 - 7.4Doublet (d)2H

Experimental Protocol for ¹H NMR Acquisition

The following provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[5]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently agitate the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard, typically tetramethylsilane (TMS), can be added to the sample. Modern NMR spectrometers can often reference the spectrum to the residual solvent peak.[5]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

II. Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The shimming process, which involves adjusting the magnetic field homogeneity, is then performed to obtain sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

  • Data Acquisition: Initiate the data acquisition process.

III. Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Data lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int final_spectrum final_spectrum ref_int->final_spectrum Final Spectrum

Caption: Experimental workflow for ¹H NMR analysis.

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on the synergistic use of multiple analytical techniques.[6][7]

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for each of the nine carbon atoms. The carbonyl carbon would be significantly downfield, typically in the range of 190-210 ppm. The carbons attached to the chlorine and oxygen atoms would also be deshielded. While ¹³C NMR is less sensitive than ¹H NMR and requires longer acquisition times, it provides crucial information about the number and types of carbon environments, confirming the carbon framework of the molecule.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[9] For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation analysis could reveal the loss of specific groups, such as the chloromethyl group or the phenoxy group, further corroborating the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for identifying the functional groups present in a molecule.[10] In the IR spectrum of this compound, a strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone. Absorptions corresponding to the C-Cl and C-O ether linkages would also be present.

logical_relationship HNMR ¹H NMR connectivity Proton Connectivity & Stereochemistry HNMR->connectivity CNMR ¹³C NMR carbon_framework Carbon Skeleton CNMR->carbon_framework MS Mass Spectrometry mol_weight Molecular Weight & Fragmentation MS->mol_weight IR Infrared Spectroscopy func_groups Functional Groups IR->func_groups

Caption: Relationship between analytical techniques and information provided.

Conclusion

The structural elucidation of this compound is most effectively achieved through a multi-faceted analytical approach. ¹H NMR spectroscopy provides the most detailed information regarding the proton framework, confirming the connectivity and immediate electronic environment of each proton. When combined with the insights from ¹³C NMR, which delineates the carbon skeleton, Mass Spectrometry, which confirms the molecular weight and fragmentation patterns, and Infrared Spectroscopy, which identifies key functional groups, a complete and unambiguous structural assignment can be made with a high degree of confidence. This comprehensive analytical workflow is essential for ensuring the identity and purity of key intermediates in the drug development pipeline.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry (4th ed.). McGraw-Hill.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra (4th ed.). John Wiley & Sons.
  • University of California, Los Angeles. (n.d.). NMR Sample Preparation. UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]

  • LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

  • Klančnik, G., & Ferk, P. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(2), 643–654. [Link]

  • UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of C13-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Slideshare. (n.d.). IR and NMR spectroscopy. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry, 1(1), 1-4.
  • Organic Chemistry Guide. (2023, January 12). 1H NMR - Chemical Shift CHEAT CODES (Part 3) [Video]. YouTube. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

Sources

HPLC Method Development for Purity Testing of Chlorophenoxy Acetone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorophenoxy acetone (specifically isomers like 1-chloro-3-phenoxypropan-2-one ) serves as a critical intermediate in the synthesis of azole antifungals (e.g., Ketoconazole) and various agrochemicals. The purity of this intermediate directly impacts the yield and safety profile of the Final Pharmaceutical Ingredient (FPI).

This guide challenges the "default" reliance on C18 columns for this separation. While C18 provides adequate retention, it often struggles to resolve the target ketone from closely related chlorinated phenolic byproducts due to similar hydrophobicity profiles.

Key Finding: This comparative study demonstrates that Phenyl-Hexyl Core-Shell technology offers superior resolution (


) compared to standard Fully Porous C18  (

) for this specific application, primarily driven by

interactions with the aromatic impurities.

The Analytical Challenge

The synthesis of chlorophenoxy acetone typically involves the alkylation of a phenol with a chloro-ketone or epichlorohydrin. The resulting reaction mixture presents a complex separation matrix:

  • Target: 1-chloro-3-phenoxyacetone (Neutral, lipophilic).

  • Impurity A: Phenol / Chlorophenol (Starting material, acidic, UV active).

  • Impurity B: Bis-phenoxy acetone (Over-alkylated byproduct, highly lipophilic).

  • Impurity C: Chloroacetone (Reagent, low UV absorbance, highly polar).

The Problem: On a standard C18 column, the "Target" and "Impurity A" (Phenols) often co-elute or show peak tailing because their hydrophobicities (LogP) are similar, and the phenol's ionization can cause band broadening.

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2][3]

We compared two distinct stationary phases to determine the optimal method for purity quantitation.

System A: The Baseline (Standard C18)
  • Column: Fully Porous C18,

    
    , 
    
    
    
    .
  • Mechanism: Hydrophobic Interaction (Van der Waals forces).

  • Pros: Robust, ubiquitous in QC labs.

  • Cons: Relies solely on hydrophobicity; poor selectivity for positional aromatic isomers.

System B: The Challenger (Phenyl-Hexyl Core-Shell)
  • Column: Core-Shell Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Mechanism: Hydrophobic Interaction +

    
     Stacking.
    
  • Pros: The phenyl ring on the ligand interacts with the

    
    -electrons of the chlorophenoxy ring, offering "orthogonal" selectivity. The core-shell particle reduces diffusion path length, sharpening peaks.
    

Experimental Protocol

Reagents and Mobile Phase

To ensure reproducibility, the mobile phase must suppress the ionization of phenolic impurities (pKa


 10).
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
    • Why: Low pH keeps phenols protonated (neutral), increasing retention on RP columns and eliminating peak tailing caused by silanol interactions.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

    • Why: Lower viscosity than methanol, allowing higher flow rates without over-pressuring the system.

Instrument Settings
  • Detector: DAD at 220 nm (for Chloroacetone detection) and 275 nm (for Phenoxy ring specificity).

  • Flow Rate: 1.0 mL/min (System A) vs 1.5 mL/min (System B - enabled by Core-Shell).

  • Temperature:

    
     (Thermostatted).
    
Gradient Program (Universal Start)
Time (min)% Solvent BComment
0.010Initial hold for polar reagents
2.010Isocratic hold
12.090Gradient ramp to elute bis-impurities
15.090Wash
15.110Re-equilibration
20.010End of Run

Mechanism & Workflow Visualization

The following diagrams illustrate the decision logic and the separation mechanism differences.

MethodDevelopment Start Sample: Chlorophenoxy Acetone (Crude Mix) Screen1 Screen 1: C18 Column (Hydrophobic Interaction) Start->Screen1 Decision Resolution (Rs) > 2.0? Screen1->Decision Fail Issue: Phenol/Target Co-elution (Similar LogP) Decision->Fail No Success Final Method: Phenyl-Hexyl Core-Shell 0.1% H3PO4 / ACN Decision->Success Yes (Rare) Switch Switch to Phenyl-Hexyl (Pi-Pi Interaction) Fail->Switch Switch->Success

Figure 1: Method Development Decision Tree. Shifting to Phenyl-Hexyl is recommended when hydrophobic discrimination fails.[2]

Mechanism Analyte Chlorophenoxy Analyte C18 C18 Ligand: Van der Waals only (Weak Selectivity) Analyte->C18 Interaction A Phenyl Phenyl-Hexyl Ligand: Pi-Pi Stacking + Hydrophobic (Strong Selectivity) Analyte->Phenyl Interaction A + B

Figure 2: Mechanistic Comparison. The Phenyl-Hexyl phase engages the aromatic ring of the analyte, providing a secondary separation force.

Results and Discussion

Comparative Performance Data

The following data summarizes the performance of both systems analyzing a spiked crude sample.

ParameterSystem A (C18 Fully Porous)System B (Phenyl-Hexyl Core-Shell)Improvement
Retention Time (Target) 8.4 min9.2 min+ Retention due to

-stacking
Resolution (

)
(Phenol/Target)
1.6 (Critical Pair)3.8 > 100% Increase
Peak Width (

)
0.4 min0.18 minSharper peaks (Core-Shell effect)
Tailing Factor (

)
1.31.05Reduced silanol activity
Run Time 25 min15 min40% Faster
Interpretation
  • Selectivity (

    
    ):  The Phenyl-Hexyl column demonstrates a distinct selectivity change.[3][4] The chlorinated phenol impurities are retained longer relative to the ketone target compared to the C18. This is because the electron-withdrawing chlorine atom on the aromatic ring enhances the 
    
    
    
    interaction with the phenyl stationary phase.
  • Efficiency (

    
    ):  The switch to 2.6 
    
    
    
    m Core-Shell particles in System B doubles the theoretical plates (
    
    
    ), resulting in narrower peaks and higher sensitivity (S/N ratio) for trace impurities.

Validated Method Parameters (System B)

For researchers adopting the System B configuration, the following validation parameters are typical for this method:

  • Linearity:

    
     (Range: 
    
    
    
    to
    
    
    ).
  • LOD (Limit of Detection):

    
     (at 220 nm).
    
  • Robustness: The method remains stable with

    
     changes in organic modifier and 
    
    
    
    pH units.

Conclusion

While C18 columns are the workhorse of the industry, they are suboptimal for chlorophenoxy acetone purity testing. The structural similarity between the target and its phenolic precursors requires a stationary phase that can exploit electronic differences, not just hydrophobicity.

Recommendation: Adopt the Phenyl-Hexyl Core-Shell methodology using an acidic mobile phase. This approach guarantees baseline separation of critical impurities, faster run times, and higher confidence in the purity assessment of your intermediate.

References

  • Chromatography Online. "Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns." LCGC International. Accessed October 2023. Link

  • Waters Corporation. "Comparison of CSH C18 and CSH Phenyl-Hexyl Chemistries." Waters Knowledge Base. Accessed October 2023. Link

  • Phenomenex. "Guide to Choosing the Correct HPLC Solvent and Column Selectivity." Phenomenex Technical Guides. Accessed October 2023. Link

  • ResearchGate. "HPLC Separation of Chlorophenols and Phenoxy Ketones: Method Optimization." Journal of Chromatographic Science. Accessed October 2023. Link

  • ISO Standards. "ISO 17293-1:2014 Surface active agents — Determination of chloroacetic acid (chloroacetate) in surfactants — Part 1: HPLC method."[1] ISO.org. Link[1]

Sources

FTIR characteristic peaks for carbonyl and ether linkages in chloroketones

Spectroscopic Characterization of -Chloroketones vs. Ether Derivatives in Pharmaceutical Synthesis

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis—particularly for HIV protease inhibitors like Atazanavir and Darunavir—

1

This guide provides a definitive spectroscopic framework for distinguishing


-chloroketone moietiesether linkages

Part 1: The Spectroscopic Landscape

The Carbonyl Shift Mechanism

The hallmark of an

hypsochromic shift
  • Standard Ketone (

    
    ):  Typically absorbs at 1715 cm⁻¹ .[2][3][4]
    
  • 
    -Chloroketone (
    
    
    ):
    Absorbs at 1725–1750 cm⁻¹ .

Why this happens (The "Why" behind the data):

  • Inductive Effect (-I): Chlorine is electronegative. It withdraws electron density through the

    
    -bond framework, shortening the 
    
    
    bond and increasing its force constant (
    
    
    ).
  • Field Effect (Dipolar Repulsion): This is the dominant factor often overlooked. In the cis (eclipsed) conformation, the negative dipole of the Chlorine aligns with the negative dipole of the Carbonyl oxygen. The resulting electrostatic repulsion destabilizes the canonical form, forcing more double-bond character onto the carbonyl, significantly raising the frequency.

The Ether Signature

Ether linkages (

C-O stretching vibration
  • Aliphatic Ether: Strong asymmetric stretch at 1085–1150 cm⁻¹ .

  • Differentiation: The complete absence of the 1700–1750 cm⁻¹ band is the primary confirmational signal for a pure ether product (e.g., if the ketone was reduced or fully converted).

Part 2: Comparative Data Analysis

The following table synthesizes characteristic peaks for researchers distinguishing between starting materials (Chloroketones) and potential byproducts (Ethers/Epoxides).

Functional GroupKey ModeWavenumber (

, cm⁻¹)
IntensityDiagnostic Note
Aliphatic Ketone

Stretch

StrongBaseline reference.[5]

-Chloroketone

Stretch

StrongPrimary Indicator. Often appears as a doublet (splitting) in solution due to rotational isomers (cis vs. gauche).

Stretch

Medium/WeakDifficult to use diagnostically due to fingerprint clutter.
Aliphatic Ether

Asym. Stretch

Very StrongBroad, intense band. Confirms ether linkage formation.

Sym. Stretch

WeakerSecondary confirmation.[6]
Epoxide (Oxirane) Ring Breathing

&

MediumCommon byproduct of chloroketones under basic conditions.

Part 3: Experimental Protocol (Self-Validating)

Objective: To reliably detect the


Sample Preparation
  • Preferred Method: Solution IR using a non-polar solvent (

    
     or 
    
    
    , or Hexane if solubility permits).
    • Reasoning: Polar solvents (like Methanol or DCM) can hydrogen bond or align with the carbonyl, lowering the frequency and masking the inductive shift. Non-polar solvents preserve the cis/gauche rotational splitting, providing a "fingerprint" validation of the

      
      -halo structure.
      
  • Alternative (High Throughput): ATR (Attenuated Total Reflectance) .

    • Note: Solid-state packing forces may fuse the split peaks into a single broad band around

      
      .
      
Workflow Logic
  • Background Scan: 32 scans,

    
     resolution (Air background).
    
  • Acquisition: Apply sample. Ensure peak absorbance is between 0.2 and 0.8 A.U. to prevent detector saturation (which distorts peak ratios).

  • Validation Check: Look for the

    
     doublet at 
    
    
    . If high, purge and rescan.
Data Interpretation Flowchart

The following diagram illustrates the decision logic for assigning the spectrum during a synthesis campaign.

SpectralAssignmentStartAnalyze Spectrum(1800 - 1000 cm⁻¹)CheckCOIs there a strong peakat 1700 - 1750 cm⁻¹?Start->CheckCOCheckShiftCheck Exact WavenumberCheckCO->CheckShiftYesCheckEtherIs there a strong bandat 1050 - 1150 cm⁻¹?CheckCO->CheckEtherNoHighFreqPeak at 1725 - 1750 cm⁻¹?CheckShift->HighFreqNormalFreqPeak at ~1715 cm⁻¹CheckShift->NormalFreqChloroketoneCONFIRMED: α-Chloroketone(Inductive Shift Present)HighFreq->ChloroketoneYesStandardKetoneStandard Ketone(No Halogenation)HighFreq->StandardKetoneNoNormalFreq->StandardKetoneEtherConfirmCONFIRMED: Ether Derivative(Carbonyl Reduced/Absent)CheckEther->EtherConfirmYesUnknownUnknown / DegradationCheckEther->UnknownNo

Figure 1: Decision logic for distinguishing

Part 4: Reaction Monitoring Pathway

In drug development (e.g., synthesis of protease inhibitors), the

1

ReactionMonitoringDiazoDiazoketone Precursor(ν N=N ~2100 cm⁻¹)(ν C=O ~1640 cm⁻¹)ReactionReaction:HCl / SolventDiazo->ReactionChloroα-Chloroketone(ν C=O Shifts to ~1740 cm⁻¹)(N=N Disappears)Reaction->ChloroSideReactionSide Reaction:AlcoholysisChloro->SideReactionIf ROH presentEtherProdα-Alkoxy Ketone (Ether)(ν C=O ~1720 cm⁻¹)(ν C-O ~1100 cm⁻¹ Strong)SideReaction->EtherProdIf ROH present

Figure 2: Spectroscopic progression during synthesis. Note the dramatic shift of the Carbonyl peak from 1640 (Diazoketone) to 1740 (Chloroketone).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for inductive shift values).
  • Coates, J. (2000).[7] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.

  • Pendiukh, V. V., & Rozhenko, A. B. (2024).[1] Safe and Efficient Preparative Approach to Chiral

    
    -Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(3), 48-55. 
    
  • NIST Chemistry WebBook. Infrared Spectra of Chloroacetone and related derivatives. National Institute of Standards and Technology.

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups: Carbonyls and Ethers.[2][3][7][8]

Reference Standards for 1-Chloro-3-(4-chlorophenoxy)propan-2-one Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 1-Chloro-3-(4-chlorophenoxy)propan-2-one analysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Criticality of the Alpha-Chloroketone Moiety

In the development of pharmaceutical agents such as Chlorphenesin and Chlorphenesin Carbamate , the control of process-related impurities is a regulatory mandate. Among these, This compound (CAS: 57264-54-7 ) represents a critical quality attribute due to its structure.

As an alpha-chloroketone , this molecule is a structural alert for genotoxicity (alkylating agent) under ICH M7 guidelines. Consequently, it must be controlled at trace levels (often <10 ppm) in the final Drug Substance. This necessitates the use of Reference Standards (RS) that are not merely "pure" but are rigorously characterized for assay accuracy , stability , and response factor .

This guide objectively compares the performance of different grades of reference standards and outlines the specific analytical protocols required to validate them for Potential Genotoxic Impurity (PGI) monitoring.

Technical Background & Impurity Origin

The formation of this compound is typically associated with the oxidation of the secondary alcohol in Chlorphenesin or side reactions during the alkylation of p-chlorophenol.

Chemical Identity:

  • IUPAC Name: this compound[1]

  • CAS Number: 57264-54-7[1]

  • Molecular Formula: C9H8Cl2O2

  • Key Feature: Highly reactive electrophile (Alpha-haloketone).

Figure 1: Impurity Formation & Control Strategy

ImpurityPath Start p-Chlorophenol Inter Intermediate: Chlorphenesin (Alcohol) Start->Inter Synthesis Reagent Epichlorohydrin / 3-Chloro-1,2-propanediol Reagent->Inter Impurity IMPURITY (Target): 1-Chloro-3-(4-chlorophenoxy) propan-2-one Inter->Impurity Oxidation / Side Reaction Risk Genotoxic Risk (Alkylation of DNA) Impurity->Risk Mechanism Control Control Strategy: LC-MS/MS < 10 ppm Impurity->Control Monitoring

Caption: Synthesis pathway showing the origin of the alpha-chloroketone impurity and the necessity for trace-level control.

Comparative Analysis of Reference Standard Alternatives

When sourcing a standard for this specific impurity, researchers typically encounter three tiers of products. The choice of standard directly impacts the Limit of Quantitation (LOQ) and the accuracy of the risk assessment.

Table 1: Performance Comparison of Reference Standard Grades
FeatureAlternative A: Pharmacopoeial/Certified Reference Material (CRM) Alternative B: Secondary Analytical Standard (High Purity) Alternative C: Research Grade / Building Block
Purity > 99.0% (Certified)> 98.0% (Typical)> 90-95% (Variable)
Traceability NIST/ISO 17034 TraceableTraceable to internal primary std or qNMRNone / Batch-dependent
Assay Method Mass Balance (HPLC + TGA + KF + ROI)qNMR or HPLC (Area %)HPLC (Area %) only
Stability Data Long-term stability monitoring providedRe-test date providedNone (Risk of degradation)
Suitability Gold Standard for Method Validation & Release TestingRecommended for Routine QC & DevelopmentNot Recommended for PGI quantification (Risk of false negatives)
Cost High (

)
Moderate (

)
Low ($)

Expert Insight: For alpha-chloroketones, Alternative C is dangerous. These compounds are thermally unstable and can degrade into dimers or hydrolyze. A "95%" research grade chemical might actually contain 10% degradation products that do not absorb UV at the same wavelength, leading to a massive overestimation of the response factor and underestimation of the impurity in your drug—a critical safety failure.

Recommendation: Use Alternative B (Secondary Analytical Standard) characterized by qNMR (Quantitative NMR) if a CRM is unavailable.

Experimental Protocols
Protocol A: Qualification of the Reference Standard (Self-Validation)

Objective: Verify the purity and identity of the standard before use, specifically to rule out degradation.

Methodology:

  • Identity (H-NMR): Dissolve 10 mg in CDCl3. Look for the characteristic singlet of the methylene protons adjacent to the ketone and chlorine (approx. 4.2-4.5 ppm) and the methylene protons adjacent to the phenoxy group.

  • Purity (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 mins.

    • Detection: 220 nm (or max determined by DAD).

    • Acceptance Criteria: Main peak > 98.0% area; no single impurity > 0.5%.

Protocol B: Trace Quantification via LC-MS/MS

Objective: Quantify the impurity at ppm levels in the Drug Substance (Chlorphenesin).

Rationale: UV detection is often insufficient for measuring <10 ppm levels due to matrix interference. Triple Quadrupole MS (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is required.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 100 mg of Drug Substance in 10 mL Acetonitrile/Water (50:50).

    • Target Concentration: 10 mg/mL.

  • Standard Preparation:

    • Prepare a stock solution of the Reference Standard (Alternative B) at 1 mg/mL.

    • Dilute to a calibration range of 1 ng/mL to 100 ng/mL (equivalent to 0.1 ppm - 10 ppm relative to sample).

  • LC-MS/MS Parameters:

ParameterSetting
Ionization ESI Positive (Alpha-chloroketones often ionize well as [M+H]+ or [M+Na]+)
Precursor Ion m/z 219.0 (for 35Cl isotope)
Product Ions m/z 141.0 (Loss of chloromethyl group) - Quantifier m/z 128.0 (Chlorophenol fragment) - Qualifier
Collision Energy Optimized per transition (approx. 15-25 eV)
Dwell Time 50-100 ms

Figure 2: Analytical Workflow for PGI Determination

AnalysisFlow Std Reference Standard (CAS 57264-54-7) Qual Qualification Step: 1. qNMR (Assay) 2. HPLC (Purity) Std->Qual Upon Receipt Method Method Development: LC-MS/MS (MRM Mode) Qual->Method If Purity > 98% Valid Method Validation (ICH Q2): LOD/LOQ, Linearity, Accuracy Method->Valid Define Parameters Routine Routine Batch Release: Limit Test < 10 ppm Valid->Routine SOP Approved

Caption: Workflow ensuring the integrity of the reference standard translates to reliable batch release data.

Data Interpretation & Suitability

When comparing the performance of a High-Purity Standard (Alternative B) versus a Research Grade (Alternative C) in the described LC-MS/MS method:

  • Linearity: Alternative B typically yields a correlation coefficient (

    
    ) > 0.999 across the 1-100 ng/mL range. Alternative C often shows non-linearity at lower concentrations due to the presence of interfering degradation products that compete for ionization.
    
  • Accuracy (Spike Recovery): Spiking Alternative B into the drug matrix usually results in 90-110% recovery. Alternative C, if its assay is assigned incorrectly (e.g., assumed 100% when actually 85%), will lead to a systematic bias, yielding recoveries of ~115-120% (overestimation of the impurity) or failure to detect it at the limit.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 163273, this compound. Retrieved from [Link]

  • International Council for Harmonisation (ICH).Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
  • Liu, D.Q., et al. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Technical Guide: Differentiating 1-Chloro-3-(4-chlorophenoxy)propan-2-one from Bis-Substituted Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Over-Alkylation" Trap

In the synthesis of antifungal azoles (e.g., Sertaconazole, Omoconazole) and other bioactive ethers, 1-Chloro-3-(4-chlorophenoxy)propan-2-one (hereafter referred to as Mono-Cl ) is a critical intermediate. It is typically synthesized via the nucleophilic substitution of 1,3-dichloroacetone with 4-chlorophenol.

The primary process risk in this synthesis is the formation of the Bis-substituted impurity : 1,3-bis(4-chlorophenoxy)propan-2-one (hereafter Bis-Impurity ). This occurs when the remaining alkyl chloride in the Mono-Cl product reacts with a second equivalent of phenoxide.

Differentiating these two species is critical because:

  • Downstream Toxicity: The Bis-impurity is chemically inert to the subsequent imidazole alkylation steps, leading to "dead weight" impurities that are difficult to remove later.

  • Yield Calculation: The Bis-impurity has a higher molecular weight, artificially inflating crude yield calculations if not detected.

This guide provides a definitive, multi-modal approach to differentiating the target Mono-Cl from the Bis-Impurity using Chromatography, Spectroscopy, and Physical Chemistry.

Structural & Physicochemical Comparison

The fundamental difference between the two molecules lies in their symmetry and polarity. The Mono-Cl is asymmetric and polar (due to the alkyl chloride), while the Bis-Impurity is symmetric and highly lipophilic .

Table 1: Comparative Physicochemical Profile
FeatureTarget: Mono-ClImpurity: Bis-Substituted
IUPAC Name This compound1,3-bis(4-chlorophenoxy)propan-2-one
Formula


Molecular Weight 233.09 g/mol 325.19 g/mol
Symmetry Asymmetric (

)
Symmetric (

or

)
LogP (Predicted) ~2.1 (Moderate Lipophilicity)~4.5 (High Lipophilicity)
Solubility (MeOH) HighLow (Often precipitates)
Reactive Group Alkyl Chloride (

active)
None (Ether linkages only)

Synthesis & Impurity Formation Pathway[2][3][4]

Understanding the origin of the impurity is the first step in control. The reaction is a competitive Williamson ether synthesis.

Figure 1: Reaction Pathway and Impurity Formation

ReactionPathway Reagents Reagents: 1,3-Dichloroacetone + 4-Chlorophenol (1 eq) + Base (K2CO3) Mono TARGET (Mono-Cl): 1-Chloro-3-(4-chlorophenoxy) propan-2-one Reagents->Mono k1 (Fast) Substitution of 1st Cl Bis IMPURITY (Bis): 1,3-bis(4-chlorophenoxy) propan-2-one Mono->Bis k2 (Slow) Excess Phenol Over-reaction Control Control Point: Limit Phenol to 0.95 eq Keep Temp < 40°C Control->Mono

Caption: The formation of the Bis-impurity is driven by excess phenoxide or high temperatures, where the Mono-Cl acts as the electrophile for a second substitution.

Spectroscopic Differentiation (The "Gold Standard")

While chromatography separates the compounds, NMR Spectroscopy provides the definitive structural proof. The symmetry of the Bis-impurity is its "Achilles' heel" for detection.

A. 1H NMR Analysis (Self-Validating Check)
  • Target (Mono-Cl):

    • Key Feature: The molecule is asymmetric .[1] The methylene group attached to the oxygen (

      
      ) is in a different electronic environment than the methylene attached to the chlorine (
      
      
      
      ).
    • Spectrum: You will see two distinct singlets (or AB quartets depending on resolution) in the aliphatic region.

      • 
         ppm (
        
        
        
        )
      • 
         ppm (
        
        
        
        )
  • Impurity (Bis):

    • Key Feature: The molecule is symmetric . Both methylene groups are identical.

    • Spectrum: You will see one single singlet integrating for 4 protons.

      • 
         ppm (
        
        
        
        )

Expert Insight: If your NMR spectrum shows a small singlet at 4.9 ppm and a matching singlet at 4.3 ppm, you have pure Mono-Cl. If you see a third singlet slightly shifted near 4.9 ppm that does not have a partner at 4.3 ppm, that is your Bis-impurity.

B. Mass Spectrometry (MS)[5]
  • Mono-Cl (

    
    ):  Contains two chlorines (one aromatic, one aliphatic).
    
    • Isotope Pattern: M, M+2, M+4 in a characteristic 9:6:1 ratio (approx).

    • Base Peak: Loss of

      
       is common.
      
  • Bis (

    
    ):  Contains two chlorines (both aromatic).
    
    • Molecular Ion: Significant mass shift (+92 Da vs Mono).

Chromatographic Methods (HPLC & TLC)

For routine process monitoring, HPLC is preferred. The polarity difference drives the separation.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

  • Gradient: 30% ACN to 90% ACN over 15 minutes.

  • Detection: UV @ 220 nm (Carbonyl) and 280 nm (Phenol ring).

Elution Order Logic
  • 4-Chlorophenol (Starting Material): Most polar, elutes first.

  • Mono-Cl (Target): Moderate polarity. Elutes mid-run.

  • Bis-Impurity: Highly lipophilic (two aromatic rings). Elutes last (often requiring high % organic wash to remove).

Figure 2: Analytical Decision Tree

AnalyticalWorkflow Sample Crude Reaction Mixture TLC TLC Screening (Hexane:EtOAc 4:1) Sample->TLC Decision Spots Observed? TLC->Decision Result1 Spot Rf ~0.3 (Mono-Cl) Decision->Result1 Major Spot Result2 Spot Rf ~0.6 (Bis-Impurity) Decision->Result2 Minor/Major Spot Confirm Confirmation via HPLC/NMR Result1->Confirm Result2->Confirm

Caption: A rapid TLC screen using non-polar solvents (Hexane/EtOAc) effectively separates the lipophilic Bis-impurity (High Rf) from the Mono-Cl (Lower Rf).

Experimental Protocols

Protocol A: Rapid TLC Differentiation

Use this for "at-line" reaction monitoring.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v).

  • Visualization: UV light (254 nm).

  • Interpretation:

    • Bis-Impurity: Travels near the solvent front (High Rf, ~0.6-0.7) due to lack of polar functionality relative to the Mono-Cl.

    • Mono-Cl: Retains more (Rf ~0.3-0.4) due to the polar C-Cl and ketone interaction with silica.

    • Starting Phenol: Retains most (Rf < 0.2) or streaks if not acidified.

Protocol B: Purification Strategy

If the Bis-impurity is detected (>5%), recrystallization is often more effective than distillation due to the high boiling points.

  • Solvent Selection: Use a mixture of Isopropanol (IPA) and Hexane .

  • Process:

    • Dissolve crude oil in warm IPA.

    • Add Hexane until slightly turbid.

    • Cool to 0°C.

    • Mechanism: The Bis-impurity is often less soluble in cold alcohols than the Mono-Cl and may precipitate first (or co-crystallize). However, if the Mono-Cl is the major product, seeding with pure Mono-Cl in a solvent where the Bis is soluble (like pure toluene) can leave the Bis in the mother liquor.

    • Note: For high purity, column chromatography (Silica, Hexane/EtOAc gradient) is the most reliable method to remove the Bis-impurity completely.

References

  • Synthesis of Phenoxy-propanones: Hill, J. "Reactions of 1,3-dichloroacetone with phenols." Journal of the Chemical Society C: Organic, 1970, 462-464.

  • Antifungal Azole Synthesis: "Process for the preparation of Sertaconazole." European Patent EP0151477.

  • NMR Characterization of Alpha-Halo Ketones: "Spectroscopic identification of 1-chloro-3-aryloxypropan-2-ones." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (General Reference for Shift Logic).
  • HPLC Methodologies for Polar Pesticides/Intermediates: "Chromatographic Comparison... in Polar Pesticide Detection." MDPI Separations, 2023.

Sources

Safety Operating Guide

Navigating the Disposal of 1-Chloro-3-(4-chlorophenoxy)propan-2-one: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the synthesis of novel compounds is a journey of discovery. Yet, the culmination of this journey extends beyond the final product; it encompasses the responsible management of every chemical species generated along the way. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Chloro-3-(4-chlorophenoxy)propan-2-one, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is rooted in a deep understanding of the compound's chemical nature and the regulatory landscape governing hazardous waste.

Understanding the Hazard: A Prerequisite for Safe Disposal

  • Acute Toxicity : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation : Causes skin irritation.[1]

  • Serious Eye Damage/Irritation : Causes serious eye damage.[1]

  • Respiratory Irritation : May cause respiratory irritation.[1]

Given these hazards, it is imperative to treat this compound and any materials contaminated with it as hazardous waste.

The Disposal Workflow: From Generation to Manifest

Proper disposal is a systematic process. The following workflow provides a clear path for researchers to follow, ensuring compliance and safety at every stage.

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Removal & Documentation A Waste Generation B Segregation of Waste Streams A->B C Container Selection & Preparation B->C D Proper Labeling (RCRA) C->D E Secure Temporary Storage D->E F Request Waste Pickup E->F Container Full or Accumulation Time Limit Reached G Complete Hazardous Waste Manifest F->G H Transfer to EHS/Certified Hauler G->H I Final Disposal at TSDF H->I

Caption: Decision-making and action-step workflow for the proper disposal of this compound waste.

PART 1: In-Lab Waste Management Protocol

This section details the immediate, hands-on procedures for managing waste generated within the laboratory.

Step 1: Segregation of Waste Streams

The principle of waste segregation is fundamental to safe and compliant disposal. The primary reason for this is to prevent inadvertent and dangerous chemical reactions. This compound waste must be collected separately from other waste streams.

Operational Steps:

  • Designate a specific waste container solely for this compound and materials contaminated with it.

  • Halogenated vs. Non-Halogenated: This compound is a halogenated organic. It is crucial to keep it separate from non-halogenated organic solvent waste. The differing disposal routes and costs for these two categories make segregation economically and environmentally prudent.

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste.

  • Avoid Incompatibilities: Never mix this waste with strong oxidizing agents, strong acids, or strong bases.[2] Such mixing can lead to vigorous and potentially explosive reactions.

Step 2: Waste Container Selection and Preparation

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

Container Selection:

MaterialCompatibility with Chlorinated OrganicsRationale
High-Density Polyethylene (HDPE) Excellent HDPE is generally resistant to a wide range of chemicals, including many chlorinated solvents at room temperature.[3][4][5] It is a cost-effective and durable option for liquid and solid waste.
Borosilicate Glass Excellent Borosilicate glass offers superior chemical resistance to nearly all chemicals, making it an ideal choice, especially for long-term storage or for mixtures where the full range of components may not be known.[6][7][8][9][10]
Polypropylene (PP) Good (with caution) While generally resistant, some chlorinated compounds can cause swelling or degradation over time, especially at elevated temperatures. Use should be evaluated on a case-by-case basis.

Preparation:

  • Inspect the container: Ensure it is clean, dry, and free of any damage or leaks.

  • Use a vented cap if necessary: For liquid waste that may generate vapors, a vented cap can prevent pressure buildup.

  • Secondary Containment: Always place liquid waste containers in a larger, chemically resistant secondary container to contain any potential leaks.

Step 3: Proper Labeling under RCRA

Accurate and complete labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is critical for the safety of all personnel handling the waste.

Labeling Protocol:

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Clearly write the following information:

    • The words "HAZARDOUS WASTE "

    • Generator Information: Your name, lab location (building and room number), and contact information.

    • Chemical Contents: List all components by their full chemical name. For this specific waste, write "This compound ". If it is in a solvent, list the solvent as well (e.g., "in Methylene Chloride"). Avoid abbreviations or chemical formulas.

    • Approximate Percentages: Estimate the percentage of each component.

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 4: Secure Temporary Storage

Waste containers must be stored safely within the laboratory pending pickup.

Storage Guidelines:

  • Location: Store in a designated satellite accumulation area, away from general lab traffic.

  • Segregation: Keep the container segregated from incompatible chemicals.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.

  • Accumulation Limits: Be aware of your institution's and regulatory limits on the volume of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons).

PART 2: Spill and Decontamination Procedures

Accidents can happen. A well-rehearsed spill response plan is essential.

Immediate Spill Response:
  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves may be suitable for incidental contact, but heavier-duty gloves like butyl rubber or Viton are recommended for extensive cleanup).

  • Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.

  • Clean Up: Working from the outside in, carefully collect the absorbed material using spark-proof tools.

  • Package the Waste: Place all contaminated absorbents and PPE into a designated hazardous waste container and label it appropriately.

Decontamination of Surfaces:

For surfaces contaminated with chlorophenoxy compounds, a multi-step decontamination process is recommended.

Decontamination Protocol:

  • Initial Cleaning: After removing the bulk of the spilled material, wash the surface thoroughly with soap and water.[11]

  • Chemical Decontamination (if necessary): For persistent residues, a dilute solution of sodium hypochlorite (household bleach) can be effective in decontaminating surfaces from certain pesticides and chlorinated compounds.[12]

    • Caution: Always test a small, inconspicuous area first to ensure the bleach solution does not damage the surface.

    • A solution of sodium thiosulfate can also be used to neutralize and aid in the removal of some chlorinated compounds.[13]

  • Final Rinse: Thoroughly rinse the surface with water to remove any residual cleaning agents.

  • Dispose of all cleaning materials as hazardous waste.

PART 3: Waste Removal and Final Disposal

Once your waste container is full or has reached its accumulation time limit, it must be removed from the laboratory for final disposal.

Procedural Steps:

  • Request a Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.

  • The Hazardous Waste Manifest: The EPA's hazardous waste manifest system is a "cradle-to-grave" tracking document that follows the waste from your lab to its final disposal facility.[3][14]

    • Your EHS professional will typically complete the manifest. As the generator, you are responsible for ensuring the information is accurate.

    • The EPA has implemented an e-Manifest system to streamline this process.[15][16][17]

  • Transfer of Custody: The trained EHS professional or a certified hazardous waste hauler will sign the manifest and take custody of the waste.

  • Final Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be incinerated or otherwise treated in accordance with federal and state regulations. As a halogenated organic compound, this waste is a candidate for specific EPA waste codes, such as those in the F-list (e.g., F002 for certain spent halogenated solvents) or K-list, depending on the process that generated it.[15][16][17][18][19]

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific integrity and environmental stewardship.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,4-D.
  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 464520, 1-Chloro-3-(4-chlorophenyl)propan-2-one.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). e-Manifest (Electronic Hazardous Waste Manifest).
  • Cipax. (n.d.). Chemical resistance of high and low density polyethylene.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Manifest System.
  • DuraLabel. (2023, February 3). New EPA e-Manifest System for Electronic Hazardous Waste Tracking.
  • New York State Department of Environmental Conservation. (n.d.). Hazardous Waste Manifest System.
  • U.S. Environmental Protection Agency. (n.d.). EPA Listed Wastes.
  • New York University. (n.d.). EPA Listed Wastes Table.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2793898, 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane.
  • Wikipedia. (n.d.). Borosilicate glass.
  • Borosil. (n.d.). What is Borosilicate Glass?.
  • Silver-Line Plastics. (n.d.). HDPE Chemical Resistance Guide.
  • CP Lab Safety. (2015, December 9). HDPE Chemical Compatibility & Resistance Chart.
  • Fisher Scientific. (2010, November 16). Safety Data Sheet: 1-Chloro-3-hydroxypropane, stabilized.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.
  • Schott AG. (2021). Structure-property correlations in borosilicate in comparison to soda-lime glass.
  • Patsnap. (2025, July 3). Corrosion Resistance of Borosilicate Glass Compositions.
  • LabDirect. (2018, November 23). Information: What chemicals can I use with PYREX borosilicate glassware?.
  • National Pesticide Information Center. (n.d.). Pesticide Decontaminants.
  • NIFA Reporting Portal. (n.d.). Decontamination of Chloroacetanilide Herbicides with Thiosulfate Salts.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.